Heptanedinitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
heptanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c8-6-4-2-1-3-5-7-9/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEVMYXEJUDBTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC#N)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060952 | |
| Record name | Heptanedinitrile | |
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Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646-20-8 | |
| Record name | Pimelonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=646-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Heptanedinitrile | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptanedinitrile | |
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| Record name | Heptanedinitrile | |
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| Record name | Heptanedinitrile | |
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| Record name | Pimelonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.428 | |
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| Record name | HEPTANEDINITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D5H23A27Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Heptanedinitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptanedinitrile, also known as 1,5-dicyanopentane or pimelonitrile, is a linear aliphatic dinitrile with the chemical formula NC(CH₂)₅CN. This bifunctional molecule serves as a versatile building block in organic synthesis, finding applications in the preparation of polymers, pharmaceuticals, and other specialty chemicals. Its two nitrile groups can undergo a variety of chemical transformations, making it a valuable intermediate for the introduction of nitrogen-containing functionalities and the extension of carbon chains. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its chemical reactivity.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature with a characteristic acrid odor. It is slightly soluble in water but miscible with many organic solvents.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 1,5-Dicyanopentane, Pimelonitrile, Pentamethylene dicyanide | [2] |
| CAS Number | 646-20-8 | [2] |
| Molecular Formula | C₇H₁₀N₂ | [2] |
| Molecular Weight | 122.17 g/mol | [2] |
| Appearance | Clear to pale yellow liquid | [1] |
| Melting Point | -47 °C | [1] |
| Boiling Point | 175-176 °C at 14 mmHg | [3] |
| Density | 0.951 g/mL at 25 °C | [3] |
| Solubility | Slightly soluble in water; miscible with organic solvents | [1] |
| Flash Point | 112 °C (closed cup) | [4] |
| Refractive Index (n²⁰/D) | 1.441 | [3] |
Synthesis and Purification
A common and effective method for the synthesis of this compound involves the nucleophilic substitution of a 1,5-dihalopentane with a cyanide salt. The following is a representative experimental protocol for the synthesis of this compound from 1,5-dibromopentane.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,5-dibromopentane
-
Sodium cyanide (or potassium cyanide)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium cyanide in anhydrous DMSO. The mixture may need to be heated gently to facilitate dissolution.
-
Addition of Alkyl Halide: Slowly add 1,5-dibromopentane to the stirred cyanide solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to a temperature of 80-100 °C and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer multiple times with diethyl ether.
-
Washing: Combine the organic extracts and wash them with brine to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude this compound.
Purification
The crude this compound can be purified by vacuum distillation to obtain a product of high purity.
Experimental Protocol: Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.
-
Distillation: Transfer the crude this compound to the distillation flask. Apply vacuum and gently heat the flask.
-
Fraction Collection: Collect the fraction that distills at the appropriate boiling point and pressure (e.g., 175-176 °C at 14 mmHg).[3]
Spectral Data
The structural characterization of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is relatively simple, exhibiting three distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.4 | Triplet | 4H | -CH₂-CN (α-protons) |
| ~1.7 | Quintet | 4H | -CH₂-CH₂-CN (β-protons) |
| ~1.5 | Quintet | 2H | -CH₂-CH₂-CH₂- (γ-proton) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound shows four signals, corresponding to the four unique carbon environments.
| Chemical Shift (δ) ppm | Assignment |
| ~119 | -C≡N |
| ~28 | -CH₂- (γ-carbon) |
| ~25 | -CH₂- (β-carbon) |
| ~17 | -CH₂-CN (α-carbon) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for the nitrile and alkane functionalities.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2245 - 2255 | Strong, Sharp | C≡N stretch |
| 2850 - 2960 | Medium to Strong | C-H stretch (sp³ hybridized) |
| 1450 - 1470 | Medium | C-H bend (methylene scissoring) |
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 122. The fragmentation pattern will be characteristic of a linear dinitrile, with common losses corresponding to the cleavage of the alkyl chain.
| m/z | Possible Fragment |
| 122 | [M]⁺ (Molecular Ion) |
| 95 | [M - HCN]⁺ |
| 81 | [M - CH₂CN]⁺ |
| 68 | [M - 2HCN]⁺ |
| 54 | [M - C₄H₄N]⁺ |
| 41 | [C₃H₅]⁺ or [CH₂CN]⁺ |
Chemical Reactivity and Signaling Pathways
The chemistry of this compound is dominated by the reactivity of its two nitrile groups. These groups can participate in a variety of transformations, providing access to a range of other functional groups.
Hydrolysis
This compound can be hydrolyzed under acidic or basic conditions to yield pimelic acid. This reaction proceeds through a diamide intermediate.
Experimental Protocol: Hydrolysis to Pimelic Acid
-
Reaction Setup: In a round-bottom flask, combine this compound with an excess of aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH).
-
Reaction: Heat the mixture to reflux for several hours until the reaction is complete (as monitored by the cessation of ammonia evolution for basic hydrolysis or by TLC/GC).
-
Work-up (Acidic Hydrolysis): Cool the reaction mixture. The pimelic acid may precipitate upon cooling. If not, concentrate the solution and collect the solid product by filtration. The product can be recrystallized from water.
-
Work-up (Basic Hydrolysis): Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the pimelic acid. Collect the solid by filtration and recrystallize from water.
Reduction
The nitrile groups of this compound can be reduced to primary amines to form 1,7-diaminoheptane. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typically employed for this transformation.
Experimental Protocol: Reduction to 1,7-Diaminoheptane with LiAlH₄
Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It should be handled with extreme care under an inert atmosphere.
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, prepare a suspension of LiAlH₄ in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Addition of Nitrile: Dissolve this compound in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to reflux the mixture for several hours to ensure complete reduction.
-
Work-up: Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous NaOH solution and then more water.
-
Isolation: Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with ether.
-
Purification: Dry the combined organic filtrate and washings over anhydrous potassium carbonate. Remove the solvent by distillation, and then purify the resulting 1,7-diaminoheptane by vacuum distillation.
Conclusion
This compound is a valuable and versatile chemical intermediate with a rich and accessible chemistry. Its synthesis from readily available starting materials and the diverse reactivity of its nitrile functionalities make it an important building block in various fields of chemical research and development. This guide provides a foundational understanding of its properties, synthesis, and reactivity, serving as a valuable resource for scientists and researchers.
References
An In-depth Technical Guide to Pimelonitrile Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal synthesis pathways for pimelonitrile (1,5-dicyanopentane), a valuable dinitrile intermediate in the synthesis of various organic molecules, including pharmaceuticals and polymers. This document outlines key synthetic routes starting from common precursors, presenting generalized experimental protocols and expected quantitative data based on analogous chemical transformations. The information is intended to serve as a foundational resource for laboratory-scale synthesis and process development.
Synthesis from Pimelic Acid
The conversion of pimelic acid to pimelonitrile is a direct and common route for dinitrile synthesis. This pathway typically involves a two-step process: the formation of a pimelamide intermediate, followed by dehydration to the corresponding nitrile.
Pathway Overview
This synthesis route begins with the conversion of pimelic acid to pimelamide, which is then dehydrated to yield pimelonitrile.
Experimental Protocol
Step 1: Amidation of Pimelic Acid to Pimelamide
A generalized procedure for the amidation of a dicarboxylic acid involves heating the acid in the presence of ammonia or a derivative.
-
Reaction Setup: In a high-pressure reactor, place pimelic acid and a suitable solvent (if necessary).
-
Amidation: Introduce ammonia gas into the reactor. Heat the mixture to a temperature typically ranging from 150-250 °C. The reaction is carried out under pressure to maintain ammonia in the liquid phase and drive the reaction to completion.
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the reactor to room temperature and vent the excess ammonia. The crude pimelamide can be isolated by filtration and purified by recrystallization.
Step 2: Dehydration of Pimelamide to Pimelonitrile
The dehydration of the amide to the nitrile is a standard transformation that can be achieved with various dehydrating agents.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend pimelamide in an inert solvent (e.g., dichloromethane, chloroform).
-
Dehydration: Add a dehydrating agent (e.g., phosphorus pentoxide, thionyl chloride, or cyanuric chloride) portion-wise to the suspension while stirring. The reaction may be exothermic and require cooling. After the addition is complete, the mixture is typically refluxed until the reaction is complete.
-
Work-up: Cool the reaction mixture and quench any excess dehydrating agent carefully (e.g., by slowly adding water or a saturated bicarbonate solution). Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The crude pimelonitrile can be purified by vacuum distillation.
Quantitative Data
The following table summarizes typical reaction conditions and expected yields for the synthesis of dinitriles from dicarboxylic acids, based on analogous preparations.
| Step | Reagents & Conditions | Catalyst | Typical Yield | Purity |
| Amidation | Pimelic acid, NH₃, 150-250 °C, high pressure | None | >90% | >95% |
| Dehydration | Pimelamide, P₂O₅ or SOCl₂, reflux | None | 80-95% | >98% |
Synthesis from 1,5-Pentanediol
Another viable pathway to pimelonitrile involves the conversion of 1,5-pentanediol to a dihalide intermediate, followed by nucleophilic substitution with a cyanide salt.
Pathway Overview
This two-step process involves the conversion of the diol to a dihalide, which is then reacted with a cyanide source.
An In-depth Technical Guide to Heptanedinitrile (CAS Number 646-20-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptanedinitrile, also known as pimelonitrile or 1,5-dicyanopentane, is a linear aliphatic dinitrile with the chemical formula C₇H₁₀N₂. This colorless to pale yellow liquid serves as a versatile building block in organic synthesis.[1] Its two cyano groups offer reactive sites for a variety of chemical transformations, making it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and polymers.[1][2] The nitrile functional group can influence a molecule's metabolic stability and pharmacokinetic profile, making dinitriles like this compound of interest to drug development professionals. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, analysis, and toxicological profile of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 646-20-8 | |
| Molecular Formula | C₇H₁₀N₂ | |
| Molecular Weight | 122.17 g/mol | |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Density | 0.951 g/mL at 25 °C | |
| Boiling Point | 175-176 °C at 14 mmHg | |
| Refractive Index (n20/D) | 1.441 | |
| Solubility | Insoluble in water; miscible with ethanol, chloroform, and ether. | |
| Synonyms | Pimelonitrile, 1,5-Dicyanopentane, Pentamethylene dicyanide, Heptanedioic acid dinitrile |
Synthesis of this compound
This compound is commonly synthesized via the nucleophilic substitution of a 1,5-dihalopentane with a cyanide salt. A general workflow for this synthesis is depicted in the diagram below.
Experimental Protocol: Synthesis from 1,5-Dibromopentane
The following is a representative protocol for the synthesis of this compound from 1,5-dibromopentane. This procedure should be performed by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment, due to the high toxicity of cyanide salts.
Materials:
-
1,5-Dibromopentane
-
Sodium cyanide (or potassium cyanide)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve sodium cyanide in anhydrous DMSO.
-
Slowly add 1,5-dibromopentane to the stirred solution at room temperature.
-
Heat the reaction mixture to a temperature between 80-100 °C and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., GC-MS or TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification of this compound
The crude this compound is typically purified by vacuum distillation to remove any unreacted starting materials, solvent residues, and byproducts.[4][5][6] Given its high boiling point at atmospheric pressure, vacuum distillation is necessary to prevent decomposition.[4]
Experimental Protocol: Vacuum Distillation
Apparatus:
-
A complete vacuum distillation setup, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source with a trap.[5]
Procedure:
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly greased and sealed.
-
Begin stirring and slowly reduce the pressure inside the apparatus using the vacuum source.
-
Once the desired pressure is reached and stable, begin heating the distillation flask.
-
Collect the fraction that distills at the expected boiling point for this compound at the given pressure (e.g., 175-176 °C at 14 mmHg).
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Analytical Characterization
The purity and identity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of this compound and identifying any volatile impurities.[7]
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: A small volume of a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
-
Oven Program: A temperature gradient is typically used to separate compounds with different boiling points. A representative program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and a mass range of m/z 40-300 is scanned.
The resulting chromatogram will show a major peak corresponding to this compound, and the mass spectrum of this peak can be compared to library data for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.[8][9]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | C1, C7 (-CH₂-CN) | ~2.4 | Triplet |
| ¹H | C2, C6 (-CH₂-) | ~1.7 | Quintet |
| ¹H | C3, C5 (-CH₂-) | ~1.5 | Quintet |
| ¹³C | C1, C7 (-CN) | ~119 | - |
| ¹³C | C2, C6 (-CH₂-) | ~25 | - |
| ¹³C | C3, C5 (-CH₂-) | ~28 | - |
| ¹³C | C4 (-CH₂-) | ~17 | - |
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer.
-
Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired. DEPT experiments can be used to aid in the assignment of carbon signals.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in this compound, most notably the nitrile group.[8]
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N stretch | ~2245 | Medium |
| C-H stretch (aliphatic) | 2850-2960 | Strong |
| CH₂ bend | ~1465 | Medium |
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the spectrum is acquired using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: A background spectrum is collected first, followed by the sample spectrum.
Toxicological Profile and Biological Relevance
The toxicity of aliphatic nitriles is often associated with the metabolic release of cyanide.[10][11] This process is typically mediated by cytochrome P450 enzymes in the liver.[10] Cyanide can then inhibit cellular respiration by binding to cytochrome c oxidase.[10]
For drug development professionals, understanding the metabolic fate of nitrile-containing compounds is crucial. The nitrile group can be a site of metabolism, or it can be used to block metabolism at other positions in a molecule, thereby improving its pharmacokinetic properties. However, the potential for cyanide release must always be considered and assessed during preclinical safety studies. The toxicity of aliphatic nitriles can vary depending on the overall structure of the molecule.[3][12]
Handling and Safety
This compound is classified as toxic if swallowed and causes skin and serious eye irritation.[3][13] It is harmful by inhalation and in contact with skin.[14] Therefore, it should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[13] Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a valuable chemical intermediate with applications in various fields, including pharmaceutical research. Its synthesis, purification, and characterization can be achieved through standard organic chemistry techniques. A thorough understanding of its chemical properties, reactivity, and toxicological profile is essential for its safe and effective use in a laboratory setting. This guide provides a foundational understanding for researchers, scientists, and drug development professionals working with this compound.
References
- 1. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 2. researchgate.net [researchgate.net]
- 3. Pimelonitrile | 646-20-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. How To [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 7. impactfactor.org [impactfactor.org]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]
- 10. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pimelonitrile | 646-20-8 | TCI AMERICA [tcichemicals.com]
- 14. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 1,5-Dicyanopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1,5-dicyanopentane, also known as pimelonitrile or heptanedinitrile. The information is presented to be a valuable resource for professionals in research, science, and drug development who may utilize this compound in their work.
Core Physical and Chemical Properties
1,5-Dicyanopentane is a colorless to light yellow, clear liquid organic compound. It serves as a versatile building block in organic synthesis, particularly in the preparation of various compounds, including pharmaceuticals and agrochemicals. Its two cyano functional groups allow for a variety of chemical transformations.
Quantitative Physical Properties
The key physical properties of 1,5-dicyanopentane are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₀N₂ | [1][2] |
| Molecular Weight | 122.17 g/mol | [1][2][3] |
| Density | 0.951 g/mL at 25 °C | [1][3][4] |
| Boiling Point | 175-176 °C at 14 mmHg | [1][3][4] |
| Melting Point | -31.4 °C | [1][5] |
| Flash Point | 112 °C (closed cup) | [1][3][6][7] |
| Refractive Index (n20/D) | 1.441 | [1][3][4] |
| Solubility | Insoluble in water; miscible with ether, chloroform, and ethanol. | [1][5] |
| Vapor Pressure | 0.000587 mmHg at 25 °C | [1][5] |
Experimental Protocols
The following sections detail the general experimental methodologies for determining the key physical properties of liquid organic compounds like 1,5-dicyanopentane.
Determination of Melting Point
The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition is sharp.
Methodology: Capillary Tube Method
-
Sample Preparation: A small amount of the solid sample is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern melting point apparatus with a heated block).
-
Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal of the solid melts is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-1 °C).
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology: Capillary Method (Siwoloboff's Method)
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath or an aluminum block).
-
Heating: The apparatus is heated gently. As the temperature rises, the air trapped in the capillary tube expands and escapes as bubbles.
-
Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. At this point, the heating is stopped. As the liquid cools, the bubbling will cease, and the liquid will begin to be drawn into the capillary tube. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid at the ambient atmospheric pressure.
Determination of Density
Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a hydrometer.
Methodology: Pycnometer Method
-
Mass of Empty Pycnometer: A clean, dry pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) is accurately weighed.
-
Mass of Pycnometer with Sample: The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped away. The filled pycnometer is then weighed.
-
Volume Determination: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The volume of the pycnometer is determined by repeating the procedure with a liquid of known density, such as deionized water.
-
Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.
Determination of Refractive Index
The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance.
Methodology: Abbe Refractometer
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: A few drops of the liquid sample are placed on the prism of the Abbe refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.
Determination of Flash Point
The flash point of a volatile material is the lowest temperature at which its vapors will ignite when given an ignition source.
Methodology: Closed-Cup Method (e.g., Pensky-Martens)
-
Apparatus: A closed-cup flash point tester consists of a sample cup with a lid, a stirring mechanism, a heat source, and an ignition source.
-
Procedure: The sample is placed in the cup and heated at a slow, constant rate while being stirred.
-
Ignition Test: At regular temperature intervals, the ignition source is applied to an opening in the lid.
-
Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.
Synthesis of 1,5-Dicyanopentane
A common laboratory synthesis of 1,5-dicyanopentane involves the nucleophilic substitution of a 1,5-dihalopentane with a cyanide salt. The following is a representative protocol.
Reaction: Br-(CH₂)₅-Br + 2 NaCN → NC-(CH₂)₅-CN + 2 NaBr
Materials:
-
1,5-Dibromopentane
-
Sodium cyanide (or potassium cyanide)
-
A suitable solvent (e.g., dimethyl sulfoxide (DMSO) or a mixture of ethanol and water)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (for drying)
-
Dichloromethane (or other suitable extraction solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in the chosen solvent.
-
Addition of Reactant: Slowly add 1,5-dibromopentane to the stirred cyanide solution.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and an extraction solvent like dichloromethane.
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate by rotary evaporation.
-
The crude product can be purified by vacuum distillation to yield pure 1,5-dicyanopentane.
-
Visualizations
Synthesis Workflow of 1,5-Dicyanopentane
The following diagram illustrates the general workflow for the synthesis and purification of 1,5-dicyanopentane.
Caption: General workflow for the synthesis and purification of 1,5-dicyanopentane.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. escholarship.org [escholarship.org]
- 4. Transient [3,3] Cope rearrangement of 3,3-dicyano-1,5-dienes: computational analysis and 2-step synthesis of arylcycloheptanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. WO2012066533A1 - Process for manufacturing dibromonitromethane - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Spectral Data of Heptanedinitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for heptanedinitrile (also known as pimelonitrile or 1,5-dicyanopentane). This document is intended to serve as a core reference for researchers and professionals involved in chemical synthesis, analysis, and drug development.
Introduction to this compound
This compound is a dinitrile compound with the chemical formula C₇H₁₀N₂. Its structure consists of a seven-carbon chain with nitrile groups at both ends. This bifunctional nature makes it a versatile building block in organic synthesis. Accurate spectral analysis is crucial for its identification, purity assessment, and for monitoring its reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that are characteristic of its symmetrical structure.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry. Protons on carbons equidistant from the center of the molecule are chemically equivalent.
Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.4 | Triplet | 4H | -CH₂-CN (α-protons) |
| ~1.7 | Quintet | 4H | -CH₂-CH₂-CN (β-protons) |
| ~1.5 | Quintet | 2H | -CH₂-CH₂-CH₂- (γ-proton) |
Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer's field strength.
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound is also simplified by its symmetry, showing only four distinct carbon signals.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~119 | -C≡N |
| ~28 | -CH₂-CH₂-CH₂- (γ-carbon) |
| ~25 | -CH₂-CH₂-CN (β-carbon) |
| ~17 | -CH₂-CN (α-carbon) |
Note: The nitrile carbon signal appears significantly downfield due to the triple bond and the electronegativity of the nitrogen atom.
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-10 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 512-1024 (or more for dilute samples).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-150 ppm.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic feature in the IR spectrum of this compound is the nitrile (C≡N) stretching vibration.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~2245 | Strong | C≡N stretch |
| 2940-2860 | Medium-Strong | C-H stretch (alkane) |
| ~1465 | Medium | C-H bend (methylene) |
Experimental Protocol for FT-IR Spectroscopy (Liquid Sample)
Attenuated Total Reflectance (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small drop of liquid this compound directly onto the crystal.
-
Acquire the spectrum. This is a quick and common method for liquid samples.
Transmission (Salt Plates):
-
Place a drop of liquid this compound onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top to create a thin liquid film.
-
Mount the plates in the spectrometer's sample holder.
-
Acquire the spectrum.
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound
| m/z | Relative Abundance (%) | Possible Fragment |
| 122 | Moderate | [M]⁺ (Molecular Ion) |
| 95 | High | [M - HCN]⁺ |
| 81 | High | [M - CH₂CN]⁺ |
| 68 | High | [M - 2HCN]⁺ |
| 54 | High | [C₄H₆]⁺ or [C₃H₄N]⁺ |
| 41 | High | [C₃H₅]⁺ or [C₂H₃N]⁺ |
Note: The fragmentation of dinitriles can be complex, and the relative abundances can vary depending on the ionization energy and the instrument used.
Experimental Protocol for Mass Spectrometry
Sample Introduction:
-
Direct Infusion: The sample can be dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and infused directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile samples like this compound, GC can be used for separation prior to introduction into the mass spectrometer.
Ionization Method:
-
Electron Ionization (EI): This is a common technique that provides detailed fragmentation patterns. A standard electron energy of 70 eV is typically used.
Mass Analyzer:
-
A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 30-200 amu).
Visualization of Spectral Data Relationships
The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.
Conclusion
This guide provides a foundational set of spectral data and experimental protocols for this compound. Researchers and scientists can utilize this information for compound identification, reaction monitoring, and quality control. The provided data represents typical values, and slight variations may be observed based on experimental conditions. It is always recommended to compare acquired data with reference spectra from reputable databases when possible.
Pimelonitrile: A Technical Review of its Synthesis, Properties, and Emerging Role as a Pharmaceutical Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimelonitrile, also known as heptanedinitrile or 1,5-dicyanopentane, is a linear aliphatic dinitrile that is emerging as a versatile building block in organic synthesis.[1] While it has applications in the polymer industry, its role as a precursor to valuable pharmaceutical intermediates is gaining increasing attention. This technical guide provides a comprehensive overview of pimelonitrile, focusing on its synthesis, physicochemical properties, and its potential applications in drug development, particularly as a precursor to 1,7-diaminoheptane and its derivatives.
Physicochemical Properties of Pimelonitrile
Pimelonitrile is a colorless to light yellow, clear liquid at room temperature.[1][2][3] It is characterized by the presence of two nitrile functional groups at the termini of a five-carbon chain. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 646-20-8 | [1] |
| Molecular Formula | C₇H₁₀N₂ | [1] |
| Molecular Weight | 122.17 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Boiling Point | 175-176 °C at 14 mmHg | |
| Melting Point | -31.4 °C | |
| Density | 0.951 g/mL at 25 °C | |
| Flash Point | 112 °C | |
| Water Solubility | Insoluble | |
| Solubility in Organic Solvents | Soluble in ethanol, chloroform, and ether | |
| Refractive Index (n20/D) | 1.441 |
Synthesis of Pimelonitrile
While specific industrial synthesis protocols for pimelonitrile are not extensively detailed in publicly available literature, a common and effective method for the synthesis of aliphatic dinitriles is through the nucleophilic substitution of a dihaloalkane with a cyanide salt. A representative experimental protocol for a related compound, heptanenitrile, can be adapted for the synthesis of pimelonitrile from 1,5-dihalopentane.
Experimental Protocol: Synthesis of Pimelonitrile via Nucleophilic Substitution
Materials:
-
1,5-dihalopentane (e.g., 1,5-dibromopentane or 1,5-dichloropentane)
-
Sodium cyanide (NaCN) or potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent
-
Ethyl acetate or other suitable extraction solvent
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The flask is charged with a suspension of finely powdered sodium cyanide in anhydrous dimethyl sulfoxide.
-
Addition of Dihaloalkane: The 1,5-dihalopentane is added dropwise to the stirred suspension of sodium cyanide in DMSO at room temperature.
-
Reaction Conditions: After the addition is complete, the reaction mixture is heated to a temperature between 80-120 °C and stirred vigorously for several hours. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and then poured into a large volume of water. The aqueous mixture is extracted several times with ethyl acetate.
-
Purification: The combined organic extracts are washed with water and then with brine to remove any remaining DMSO and inorganic salts. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude pimelonitrile is then purified by fractional distillation under reduced pressure.
Application in Drug Development: A Precursor to 1,7-Diaminoheptane
A significant application of pimelonitrile in the context of drug development is its use as a precursor for the synthesis of 1,7-diaminoheptane. This diamine serves as a valuable building block in the creation of various pharmaceutically relevant molecules, including peptides, peptidomimetics, and enzyme inhibitors.[1][3]
Synthesis of 1,7-Diaminoheptane via Catalytic Hydrogenation of Pimelonitrile
The conversion of pimelonitrile to 1,7-diaminoheptane is typically achieved through catalytic hydrogenation, a process that reduces the two nitrile groups to primary amine groups.
dot
Caption: Synthesis of 1,7-Diaminoheptane from Pimelonitrile.
Experimental Protocol: Catalytic Hydrogenation of Pimelonitrile
Materials:
-
Pimelonitrile
-
Ethanol or methanol (solvent)
-
Raney Nickel or a supported palladium or platinum catalyst
-
Hydrogen gas (H₂)
-
High-pressure autoclave (hydrogenator)
Procedure:
-
Reaction Setup: A high-pressure autoclave is charged with a solution of pimelonitrile in ethanol. The Raney Nickel catalyst is then carefully added to the solution under an inert atmosphere to prevent ignition.
-
Hydrogenation: The autoclave is sealed and purged several times with nitrogen gas before being pressurized with hydrogen gas to the desired pressure (typically 50-100 atm). The reaction mixture is then heated to a temperature between 80-120 °C and stirred vigorously.
-
Monitoring: The progress of the reaction is monitored by the uptake of hydrogen gas. The reaction is considered complete when hydrogen consumption ceases.
-
Work-up: After the reaction is complete, the autoclave is cooled to room temperature, and the excess hydrogen gas is carefully vented. The reaction mixture is filtered to remove the catalyst.
-
Purification: The solvent is removed from the filtrate by rotary evaporation. The resulting crude 1,7-diaminoheptane can be purified by distillation under reduced pressure.
Potential Therapeutic Applications of 1,7-Diaminoheptane Derivatives
Derivatives of 1,7-diaminoheptane have shown potential as inhibitors of deoxyhypusine synthase. This enzyme is crucial for the post-translational modification of eukaryotic initiation factor 5A (eIF5A), a protein involved in cell proliferation and apoptosis. Inhibition of deoxyhypusine synthase is therefore a potential therapeutic strategy for diseases characterized by abnormal cell growth, such as cancer.
The general workflow for identifying and developing such inhibitors starting from pimelonitrile is outlined below.
dot
Caption: Drug Development Workflow from Pimelonitrile.
Signaling Pathway Implication: Inhibition of Deoxyhypusine Synthase
The inhibition of deoxyhypusine synthase by a 1,7-diaminoheptane derivative would disrupt the hypusination of eIF5A, leading to a decrease in the active form of this translation initiation factor. This, in turn, would impair the translation of specific mRNAs involved in cell proliferation, ultimately leading to cell cycle arrest and apoptosis.
dot
Caption: Inhibition of the Deoxyhypusine Synthase Pathway.
Conclusion
Pimelonitrile is a valuable chemical intermediate with growing importance in the pharmaceutical industry. Its straightforward synthesis and its utility as a precursor to 1,7-diaminoheptane make it a key starting material for the development of novel therapeutic agents. The potential for 1,7-diaminoheptane derivatives to act as enzyme inhibitors, such as in the case of deoxyhypusine synthase, highlights a promising avenue for future drug discovery and development efforts. Further research into the synthesis and biological activities of pimelonitrile and its derivatives is warranted to fully explore their therapeutic potential.
References
Heptanedinitrile: A Technical Safety and Hazard Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and hazard information for heptanedinitrile (CAS RN: 646-20-8), also known as pimelonitrile or 1,5-dicyanopentane. This document is intended to be a crucial resource for laboratory personnel and professionals in drug development to ensure the safe handling, storage, and disposal of this chemical. All quantitative data is summarized in structured tables, and detailed experimental protocols for key toxicological assessments are provided.
Chemical Identification and Physical Properties
This compound is a colorless to slightly pale yellow liquid.[1] It is insoluble in water but miscible with ether, chloroform, and ethanol.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀N₂ | [2] |
| Molecular Weight | 122.17 g/mol | [2] |
| CAS Number | 646-20-8 | [2] |
| Synonyms | Pimelonitrile, 1,5-Dicyanopentane, Pentamethylene Dicyanide | [3][4] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 175-176 °C at 14 mmHg | [5] |
| Density | 0.951 g/mL at 25 °C | [5] |
| Flash Point | 112 °C (closed cup) | [5] |
| Melting Point | -31.4°C | [5] |
| Vapor Pressure | 0.000587 mmHg at 25°C | [5] |
| Refractive Index | n20/D 1.441 | [5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:
| Hazard Class | GHS Code | Description | Source(s) |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed | [2] |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin | [2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | [2] |
Signal Word: Danger[3]
Hazard Pictograms:
Caption: GHS Hazard Pictograms for this compound.
Toxicology
The primary toxicological concern with nitriles is the potential for the metabolic release of cyanide, which can interfere with cellular respiration.[2]
Acute Toxicity Data
| Route | Species | Value | Source(s) |
| Oral | Mouse | LD₅₀: 126 mg/kg | [3] |
| Oral | Rat | LDLo: 500 mg/kg | [3] |
| Dermal | - | No data available | [6] |
| Inhalation | - | No data available | - |
Experimental Protocols for Toxicity Testing
This test provides information on health hazards likely to arise from a short-term exposure to a substance by the dermal route.
Caption: Workflow for Acute Dermal Toxicity Testing (OECD 402).
This guideline describes a step-wise procedure to assess the concentration of a substance in air that causes mortality in 50% of the test animals.
Caption: Workflow for Acute Inhalation Toxicity Testing (OECD 436).
First Aid Measures
Immediate action is critical in case of exposure to this compound.
| Exposure Route | First Aid Procedure | Source(s) |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately. | [7] |
| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation persists. | [3][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately. | [3][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately. | [3][7] |
Fire and Explosion Hazards
This compound is combustible.[5] High heat can cause it to decompose, producing toxic nitrogen oxides and cyanide gas.[5]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[7]
-
Firefighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[9]
Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles.[8]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]
-
Containment and Cleanup: Absorb the spill with inert material (e.g., sand, earth, vermiculite) and place it in a suitable, closed container for disposal.[10] Ensure adequate ventilation.
Handling and Storage
Proper handling and storage are essential to minimize the risk of exposure.
-
Handling: Avoid contact with skin and eyes.[8] Do not breathe vapors or mist.[10] Use only in a well-ventilated area.[10] Wash hands thoroughly after handling.[3]
-
Storage: Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed.[8] Store away from incompatible materials such as oxidizing agents and strong acids.[11]
Caption: Key principles for safe handling and storage of this compound.
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[3]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[8]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[9]
This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and consult with your institution's environmental health and safety department for specific guidance.
References
- 1. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 2. This compound | C7H10N2 | CID 12590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. CAS 646-20-8: Pimelonitrile | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. targetmol.com [targetmol.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-acetyl-4-(prop-1-en-2-yl)this compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 9. Request Rejected [products.bradyindustries.com]
- 10. airgas.com [airgas.com]
- 11. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
Heptanedinitrile: A Technical Guide for Researchers
IUPAC Name: Heptanedinitrile CAS Number: 646-20-8 Chemical Formula: C7H10N2
This technical guide provides a comprehensive overview of this compound, including its chemical identity, physical and chemical properties, and relevant (though limited) experimental information. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields.
Chemical Identity and Synonyms
This compound, systematically named according to IUPAC nomenclature, is a dinitrile with a seven-carbon chain.[1] It is also known by a variety of synonyms, which are often encountered in scientific literature and chemical databases.
Table 1: IUPAC Name and Synonyms of this compound
| Identifier Type | Identifier |
| IUPAC Name | This compound |
| Synonyms | Pimelonitrile |
| 1,5-Dicyanopentane | |
| Pentamethylene dicyanide | |
| Pimelic acid dinitrile |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 2. These properties are essential for understanding its behavior in various experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 122.17 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | Decomposes | [2] |
| Melting Point | 103 to 105 °C (217 to 221 °F; 376 to 378 K) | [2] |
| Density | 1.28 g/cm³ | [2] |
| Solubility | Soluble in water | [3] |
| Acidity (pKa) | pKa1 = 4.71, pKa2 = 5.58 | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in readily available literature. However, general methods for the synthesis of dinitriles and the analysis of organic compounds can be adapted.
Synthesis of Dinitriles (General Approach)
While a specific, detailed protocol for this compound synthesis is not available in the searched literature, dinitriles can often be synthesized from the corresponding dihalides. For instance, a general approach for the synthesis of a dinitrile from a dibromide is outlined below. This serves as a foundational method that could be adapted for the synthesis of this compound from 1,5-dibromopentane.
General Synthesis of Dinitriles from Dihaloalkanes:
A common method for preparing nitriles is the nucleophilic substitution of a haloalkane with a cyanide salt. For dinitriles, a dihaloalkane is used as the starting material.
-
Reaction: A dihaloalkane (e.g., 1,5-dibromopentane) is reacted with a cyanide salt (e.g., sodium cyanide or potassium cyanide) in a suitable solvent.
-
Solvent: The choice of solvent is crucial and often includes polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the cyanide salt and facilitate the SN2 reaction.
-
Procedure Outline:
-
The dihaloalkane is dissolved in the chosen solvent in a reaction flask.
-
A stoichiometric excess of the cyanide salt is added to the solution.
-
The reaction mixture is heated to an appropriate temperature to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated. This typically involves quenching the reaction with water and extracting the dinitrile into an organic solvent.
-
The organic layer is then washed, dried, and the solvent is removed to yield the crude dinitrile.
-
Purification is typically achieved by distillation under reduced pressure or by column chromatography.
-
A potential synthetic route for 1,5-dibromopentane, a precursor for this compound, involves the ring-opening bromination of tetrahydropyran.[4] This process uses hydrobromic acid and sulfuric acid to yield the desired dibromide.[4]
Analytical Methods
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound.
General GC-MS Protocol for Aliphatic Dinitriles:
-
Sample Preparation: The sample containing this compound is dissolved in a suitable volatile organic solvent (e.g., dichloromethane, hexane).[5] The concentration should be adjusted to be within the linear range of the instrument, typically in the µg/mL range.[5] If the sample is in a complex matrix, a sample clean-up step, such as solid-phase extraction (SPE), may be necessary.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of aliphatic compounds.[6]
-
Injector: The sample is injected into the GC, where it is vaporized. A split/splitless injector is commonly used.
-
Oven Temperature Program: A temperature gradient is applied to the column to separate the components of the mixture based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 50-70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-300°C).
-
Carrier Gas: Helium is the most commonly used carrier gas.[6]
-
-
MS Conditions:
-
Ionization: Electron ionization (EI) is the most common ionization technique for routine analysis.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is typically used.
-
Detection: The mass spectrometer detects the mass-to-charge ratio of the fragmented ions, creating a mass spectrum that is characteristic of the compound.
-
-
Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify and quantify this compound by comparison with a known standard and a spectral library.
HPLC can also be employed for the analysis of dinitriles, particularly for less volatile compounds or when derivatization is not desirable.
General HPLC Protocol for Dinitriles:
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.
-
HPLC Conditions:
-
Column: A reversed-phase column (e.g., C18, C8) is commonly used for the separation of moderately polar organic compounds.
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is typically used as the mobile phase.[7] The composition can be isocratic (constant) or a gradient (changing over time) to achieve optimal separation. The pH of the aqueous component may be adjusted with an acid (e.g., formic acid, phosphoric acid) to improve peak shape.[8]
-
Detector: A UV detector is often used for compounds with a chromophore. For compounds like this compound that lack a strong UV chromophore, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) would be more suitable.
-
-
Data Analysis: The retention time and peak area are used for identification and quantification by comparison with a standard.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of publicly available information regarding the specific biological activity of this compound and its involvement in any signaling pathways. While the broader class of nitriles has been studied in the context of pharmaceuticals and their metabolic fates, specific data for this compound is not available in the searched scientific literature.[9]
Pimelic acid, the dicarboxylic acid analog of this compound, is known to be a precursor in the biosynthesis of biotin in some organisms.[2][10][11] However, a direct metabolic link or signaling role for this compound has not been established.
Logical Relationships and Workflows
Due to the absence of information on signaling pathways or complex experimental workflows involving this compound, a representative diagram illustrating a general analytical workflow is provided below.
Caption: General workflow for the analysis of this compound.
Conclusion
This compound is a well-characterized small organic molecule with defined physical and chemical properties. While detailed, specific experimental protocols for its synthesis and analysis are not extensively documented in readily accessible literature, general methodologies for dinitriles can be applied. A significant gap exists in the understanding of its biological activity and its potential role in signaling pathways. Further research is required to elucidate any biological functions and to develop more specific and validated experimental procedures.
References
- 1. This compound | C7H10N2 | CID 12590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pimelic acid - Wikipedia [en.wikipedia.org]
- 3. CAS 111-16-0: Pimelic acid | CymitQuimica [cymitquimica.com]
- 4. 1,5-Dibromopentane synthesis - chemicalbook [chemicalbook.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Separation of (2,4-Dichlorophenyl)acetonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Health effects of acrylonitrile in acrylic fibre factories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pimelic acid, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Past: A Technical Guide to the Discovery and History of Heptanedinitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptanedinitrile, also known as pimelonitrile or 1,5-dicyanopentane, is a seven-carbon aliphatic dinitrile. While it may not hold the same historical prominence as some foundational molecules in organic chemistry, its synthesis and study are intrinsically linked to the development of synthetic methodologies for nitriles and dinitriles, crucial functional groups in organic synthesis and the preparation of polymers and pharmaceuticals. This technical guide delves into the historical context of the discovery and synthesis of this compound, presenting plausible early synthetic routes based on the foundational reactions of the 19th and early 20th centuries. Detailed experimental protocols for these historical methods are provided, alongside a summary of the compound's key physical and chemical properties.
Introduction: The Dawn of Nitrile Chemistry
The story of this compound is woven into the broader narrative of the discovery and understanding of nitriles. The first nitrile, hydrogen cyanide, was synthesized by C. W. Scheele in 1782. This was followed by the preparation of benzonitrile in 1832 by Friedrich Wöhler and Justus von Liebig, and propionitrile by Théophile-Jules Pelouze in 1834. These early discoveries laid the groundwork for the systematic study of this important class of organic compounds.
While a singular, celebrated moment of "discovery" for this compound is not prominently documented in the annals of chemical history, its synthesis became feasible with the development of general methods for nitrile and dinitrile formation in the latter half of the 19th and the early 20th centuries. The synthesis of its precursor, pimelic acid, was first reported in the mid-19th century, opening the door to its dinitrile derivative.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1][2][3] |
| Synonyms | Pimelonitrile, 1,5-Dicyanopentane, Pentamethylene dicyanide, Pimelic acid dinitrile | [2][3] |
| CAS Number | 646-20-8 | [1] |
| Molecular Formula | C₇H₁₀N₂ | [2] |
| Molecular Weight | 122.17 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Melting Point | -47 °C | [5] |
| Boiling Point | 175-176 °C at 14 mmHg | |
| Density | 0.951 g/mL at 25 °C |
Plausible Historical Synthetic Pathways
The synthesis of this compound in the late 19th or early 20th century would have likely relied on one of the established methods for converting alkyl halides to nitriles or amides to nitriles. Below are detailed descriptions of two plausible historical routes.
The Kolbe Nitrile Synthesis from 1,5-Dihalopentane
The Kolbe nitrile synthesis, named after Hermann Kolbe, is a nucleophilic substitution reaction between an alkyl halide and a metal cyanide. This method, being a fundamental reaction in organic synthesis, represents a highly probable route for the first preparation of this compound. The logical precursor would be a 1,5-dihalopentane, such as 1,5-dibromopentane or 1,5-dichloropentane.
Caption: Kolbe synthesis of this compound.
Objective: To synthesize this compound from 1,5-dibromopentane via the Kolbe nitrile synthesis.
Materials:
-
1,5-Dibromopentane
-
Sodium cyanide (or potassium cyanide)
-
Ethanol (or other suitable polar solvent)
-
Water
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
A solution of sodium cyanide in a mixture of ethanol and water would be prepared in a round-bottom flask equipped with a reflux condenser.
-
1,5-Dibromopentane would be added dropwise to the heated cyanide solution with constant stirring.
-
The reaction mixture would be refluxed for several hours to ensure complete conversion of the dihalide. The progress of the reaction could have been monitored by the precipitation of sodium bromide.
-
After cooling, the reaction mixture would be diluted with water and extracted with diethyl ether.
-
The ethereal extracts would be combined, washed with water to remove any inorganic salts, and then dried over anhydrous magnesium sulfate.
-
The diethyl ether would be removed by distillation.
-
The crude this compound would then be purified by vacuum distillation to yield the final product.
The von Braun Amide Degradation from Pimelamide
The von Braun amide degradation, reported by Julius von Braun, provides a method to convert a monosubstituted amide to a nitrile and an organohalide. A variation of this, the dehydration of a primary amide, is a plausible route to this compound starting from pimelamide, the diamide of pimelic acid. Pimelic acid itself was known from the mid-19th century.
Caption: Synthesis of this compound from Pimelic Acid.
Objective: To synthesize this compound from pimelic acid via pimelamide.
Part 1: Synthesis of Pimelamide from Pimelic Acid
Materials:
-
Pimelic acid
-
Ammonium carbonate (or aqueous ammonia)
Procedure:
-
Pimelic acid would be heated with an excess of ammonium carbonate or in a stream of ammonia gas.
-
The reaction mixture would be heated strongly to drive off water and carbon dioxide, resulting in the formation of pimelamide.
-
The crude pimelamide could be purified by recrystallization from water or ethanol.
Part 2: Dehydration of Pimelamide to this compound
Materials:
-
Pimelamide
-
Phosphorus pentoxide (P₂O₅) or Thionyl chloride (SOCl₂)
-
Sand (as a diluent for P₂O₅)
Procedure (using Phosphorus Pentoxide):
-
Dry pimelamide would be intimately mixed with phosphorus pentoxide and sand in a distillation flask.
-
The mixture would be heated strongly under reduced pressure.
-
This compound would distill over as it is formed.
-
The collected distillate would be washed with a dilute sodium carbonate solution to remove any acidic impurities, followed by water.
-
The organic layer would be separated, dried over a suitable drying agent, and then purified by vacuum distillation.
Conclusion: A Legacy in Synthesis
The discovery and history of this compound are emblematic of the broader progress in synthetic organic chemistry. While a single "eureka" moment for this compound may be lost to time, its preparation was a logical step following the establishment of robust methods for forming the nitrile functional group. The historical synthetic routes, such as the Kolbe synthesis and the dehydration of amides, highlight the ingenuity of early organic chemists in constructing molecules from simple starting materials. Today, this compound continues to be a useful building block in organic synthesis, a testament to the enduring legacy of these foundational chemical transformations. Researchers and drug development professionals can draw upon the rich history of such molecules to appreciate the evolution of synthetic strategy and to inspire the development of new and more efficient synthetic methodologies.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 1,7-Diaminoheptane from Heptanedinitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1,7-diaminoheptane, a valuable building block in organic synthesis, from heptanedinitrile (also known as pimelonitrile). The primary method detailed is the catalytic hydrogenation of the dinitrile using a Raney nickel catalyst. This process offers a direct and efficient route to the desired diamine. These guidelines are intended to support researchers in the fields of medicinal chemistry, polymer science, and materials science.
Introduction
1,7-Diaminoheptane is a linear aliphatic diamine with the chemical formula NH₂(CH₂)₇NH₂.[1] Its bifunctional nature, with primary amine groups at both ends of a seven-carbon chain, makes it a versatile precursor in the synthesis of a wide range of compounds, including polyamides, peptidomimetics, and various pharmacologically active molecules.[1][2] One of the most prevalent industrial methods for the synthesis of α,ω-diamines is the catalytic hydrogenation of the corresponding dinitrile.[1] This document outlines a representative protocol for the synthesis of 1,7-diaminoheptane via the reduction of this compound.
Data Presentation
Physicochemical and Spectroscopic Data of 1,7-Diaminoheptane
The following table summarizes key physical and spectroscopic data for the final product, 1,7-diaminoheptane. This information is crucial for the proper identification and characterization of the synthesized compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₈N₂ | [1] |
| Molecular Weight | 130.23 g/mol | [1] |
| Appearance | Colorless to off-white solid | [1] |
| Melting Point | 26-30 °C | [1] |
| Boiling Point | 223-225 °C | [1] |
| Solubility | Soluble in water, ethanol, acetone, ether, and benzene. | [3] |
| ¹H NMR (CDCl₃) | δ 1.29 (m, 6H), 1.43 (m, 4H), 2.68 (t, J=6.8 Hz, 4H), 1.35 (s, 4H, NH₂) | |
| ¹³C NMR (CDCl₃) | δ 42.4, 34.1, 29.3, 26.9 | |
| Purity (Typical) | >98% (by GC) | |
| Typical Yield Range | 80-95% (based on similar dinitrile hydrogenations) |
Note: NMR data is based on typical values and may vary slightly based on solvent and experimental conditions. The typical yield is an estimation based on analogous reactions and may differ based on the specific experimental setup and optimization.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound using Raney Nickel
This protocol describes the reduction of this compound to 1,7-diaminoheptane via high-pressure catalytic hydrogenation.
Materials:
-
This compound (Pimelonitrile)
-
Raney Nickel (50% slurry in water)
-
Ethanol or Tetrahydrofuran (THF), anhydrous
-
Hydrogen (H₂) gas, high purity
-
Diatomaceous earth (Celite®)
-
Standard laboratory glassware
-
High-pressure autoclave reactor with magnetic stirrer, gas inlet, and temperature/pressure controls
Procedure:
-
Catalyst Preparation:
-
In a fume hood, carefully wash the Raney Nickel slurry (e.g., 5 g) with anhydrous ethanol or THF three times to remove the water. This should be done by decanting the supernatant after allowing the catalyst to settle.
-
Caution: Raney Nickel is pyrophoric when dry and must be handled under an inert atmosphere or solvent at all times.
-
-
Reaction Setup:
-
To a high-pressure autoclave reactor, add the washed Raney Nickel catalyst under a stream of inert gas (e.g., argon or nitrogen).
-
Add a solution of this compound (e.g., 20 g, 0.164 mol) dissolved in anhydrous ethanol or THF (e.g., 150 mL).[1]
-
-
Hydrogenation:
-
Seal the autoclave and purge the system with hydrogen gas several times to remove any residual air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Begin stirring and heat the reactor to the target temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. This can take several hours.
-
-
Work-up:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.[1]
-
Purge the reactor with an inert gas.
-
Carefully open the reactor and filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the Raney Nickel catalyst.[1]
-
Caution: The filter cake containing the catalyst should be kept wet with solvent to prevent ignition and disposed of according to safety guidelines.
-
Wash the filter cake with additional solvent (ethanol or THF).
-
-
Purification:
Visualizations
Experimental Workflow for the Synthesis of 1,7-Diaminoheptane
Caption: Experimental workflow for the synthesis of 1,7-diaminoheptane.
Logical Relationship of Reaction Components and Process
Caption: Relationship of components in the catalytic hydrogenation process.
References
Application Notes and Protocols: The Role of Heptanedinitrile in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptanedinitrile, also known as pimelonitrile or 1,5-dicyanopentane, is a valuable chemical intermediate in polymer chemistry. While not typically directly polymerized, its primary application lies in its conversion to 1,7-diaminoheptane, a key monomer for the synthesis of specific polyamides, commonly known as nylons. These polyamides, designated as Nylon 7,x (where 'x' denotes the number of carbon atoms in the dicarboxylic acid comonomer), exhibit unique properties that make them suitable for various specialized applications.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of polyamides, including the reduction of this compound to 1,7-diaminoheptane and its subsequent polymerization.
Data Presentation: Properties of Polyamides Derived from 1,7-Diaminoheptane (Nylon 7,x)
The properties of polyamides derived from 1,7-diaminoheptane are influenced by the choice of dicarboxylic acid comonomer and the polymerization conditions. The following table summarizes typical properties of these nylons. It is important to note that these values are representative and can vary.
| Property | Typical Value Range | Units |
| Mechanical Properties | ||
| Tensile Strength | 50 - 90[1] | MPa |
| Elongation at Break | 50 - 300 | % |
| Flexural Modulus | 1.5 - 2.8 | GPa |
| Izod Impact Strength (notched) | 40 - 100 | J/m |
| Thermal Properties | ||
| Melting Temperature (Tm) | 180 - 230[1] | °C |
| Glass Transition Temperature (Tg) | 40 - 70 | °C |
| Heat Deflection Temperature (HDT) @ 1.8 MPa | 50 - 80 | °C |
| Physical Properties | ||
| Density | 1.05 - 1.15 | g/cm³ |
| Water Absorption (24 hr) | 1.0 - 2.5 | % |
Experimental Protocols
The synthesis of polyamides from this compound is a two-step process:
-
Reduction of this compound to 1,7-Diaminoheptane.
-
Polymerization of 1,7-Diaminoheptane with a Dicarboxylic Acid.
Protocol 1: Catalytic Hydrogenation of this compound to 1,7-Diaminoheptane
This protocol describes the reduction of the nitrile groups of this compound to primary amine groups to yield 1,7-diaminoheptane using a Raney nickel catalyst.[2]
Materials:
-
This compound (Pimelonitrile)
-
Anhydrous Ethanol (or Tetrahydrofuran)
-
Raney Nickel (slurry in water)
-
Hydrogen Gas (high pressure)
-
Diatomaceous Earth (e.g., Celite®) for filtration
-
Standard glassware for filtration and distillation
-
High-pressure autoclave reactor with magnetic stirrer, gas inlet, and temperature/pressure controls
Procedure:
-
Catalyst Preparation: Under a fume hood, carefully wash the Raney nickel slurry with anhydrous ethanol to remove water. This should be done by decanting the water and resuspending in ethanol several times. Use the catalyst immediately after preparation as it can be pyrophoric.
-
Reaction Setup: In the high-pressure autoclave, add this compound and anhydrous ethanol in a suitable ratio (e.g., 1:5 to 1:10 by weight). Carefully add the prepared Raney nickel catalyst (typically 5-10% by weight of the dinitrile).
-
Hydrogenation: Seal the autoclave and purge it several times with nitrogen gas, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm).
-
Reaction Conditions: Begin stirring and heat the reactor to the target temperature (e.g., 80-120 °C). The reaction is exothermic, so monitor the temperature and pressure closely. The reaction progress can be monitored by the uptake of hydrogen.[2]
-
Work-up: Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of diatomaceous earth to remove the Raney nickel catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; keep the filter cake wet with ethanol.
-
Purification: Remove the ethanol from the filtrate using a rotary evaporator. The crude 1,7-diaminoheptane can then be purified by vacuum distillation.
Protocol 2: Interfacial Polymerization of 1,7-Diaminoheptane with Sebacoyl Chloride (to form Nylon 7,10)
This protocol details the synthesis of a polyamide via the reaction of 1,7-diaminoheptane with a diacid chloride at the interface of two immiscible liquids. This method is often used for laboratory-scale synthesis.[3][4][5]
Materials:
-
1,7-Diaminoheptane
-
Sebacoyl Chloride
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hexane (or another suitable organic solvent like cyclohexane or dichloromethane)
-
Glass beaker (500 mL)
-
Glass rod or tweezers
-
Methanol for washing
Procedure:
-
Aqueous Phase Preparation: In the 500 mL beaker, prepare an aqueous solution by dissolving 1,7-diaminoheptane (e.g., 0.01 mol) and sodium hydroxide (e.g., 0.02 mol) in deionized water (e.g., 100 mL). The sodium hydroxide is used to neutralize the HCl by-product of the reaction.[3]
-
Organic Phase Preparation: In a separate container, prepare an organic solution by dissolving sebacoyl chloride (e.g., 0.01 mol) in hexane (e.g., 100 mL).
-
Interfacial Polymerization: Carefully and slowly pour the organic solution of sebacoyl chloride on top of the aqueous solution of 1,7-diaminoheptane in the beaker. Do not stir. A polymer film will form immediately at the interface of the two layers.
-
Polymer Collection: Using a pair of tweezers or a glass rod with a hook, gently grasp the polymer film at the center and pull it upwards out of the beaker. A continuous rope of the polyamide (Nylon 7,10) can be drawn out.
-
Washing and Drying: Wash the collected polymer rope thoroughly with water and then with methanol to remove any unreacted monomers, oligomers, and salts. Allow the polymer to dry completely in a vacuum oven at a low temperature (e.g., 60 °C).
Visualizations
The following diagrams illustrate the chemical pathways and experimental workflow described.
Caption: Overall workflow from this compound to polyamide.
Caption: Chemical reaction pathways for polyamide synthesis.
Caption: Repeating unit structure of Nylon 7,10.
References
Application Notes and Protocols: Heptanedinitrile as an Electrolyte Additive in Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of heptanedinitrile, also known as pimelonitrile, as a functional electrolyte additive in lithium-ion batteries. The inclusion of this compound aims to enhance battery performance and safety by contributing to the formation of a stable Solid Electrolyte Interphase (SEI) on the electrode surfaces.
Introduction
Electrolyte additives are crucial components in modern lithium-ion batteries, playing a significant role in improving cycle life, safety, and overall performance. Nitrile-based additives, such as this compound, have garnered attention for their ability to form a protective film on both the anode and cathode, thereby preventing detrimental side reactions between the electrolyte and the electrodes.[1][2] This document outlines the potential benefits, mechanisms of action, and experimental protocols for evaluating this compound as an electrolyte additive.
Mechanism of Action
This compound and other dinitrile additives are believed to enhance battery performance primarily through their participation in the formation of a stable and robust Solid Electrolyte Interphase (SEI) on the anode and a protective film on the cathode. The proposed mechanism involves the electrochemical reduction or oxidation of the nitrile groups at the electrode surfaces during the initial formation cycles.
On the anode side, the dinitrile molecule can be reduced at a higher potential than the bulk electrolyte solvents (e.g., ethylene carbonate). This preferential reduction leads to the formation of a nitrogen-containing inorganic-rich SEI layer. This layer is believed to possess high ionic conductivity and mechanical stability, effectively suppressing the continuous decomposition of the electrolyte and minimizing the growth of lithium dendrites.
On the cathode side, particularly at high voltages, dinitrile additives can be oxidized to form a protective film. This film passivates the cathode surface, preventing the oxidative decomposition of the electrolyte and the dissolution of transition metal ions from the cathode material, which are common causes of capacity fading.[1]
Below is a conceptual diagram illustrating the proposed mechanism of this compound in SEI formation.
Caption: Proposed mechanism of this compound in forming protective interfacial layers.
Quantitative Performance Data
The following tables summarize the performance of lithium-ion cells containing dinitrile additives, based on a study of pimelonitrile (this compound) and other nitriles.[3] The data is presented for both Lithium Cobalt Oxide (LCO)/graphite and Nickel Manganese Cobalt Oxide (NMC111)/graphite pouch cells.
Table 1: Gas Evolution in Pouch Cells with Nitrile Additives at 60°C [3]
| Cell Chemistry | Additive (2 wt%) | Gas Volume (mL) after 500h |
| LCO/Graphite | Control (2% VC) | 0.45 |
| 2% VC + 2% Succinonitrile | 0.38 | |
| 2% VC + 2% Adiponitrile | 0.35 | |
| 2% VC + 2% Pimelonitrile | 0.32 | |
| NMC111/Graphite | Control (2% VC) | 0.60 |
| 2% VC + 2% Succinonitrile | 0.52 | |
| 2% VC + 2% Adiponitrile | 0.48 | |
| 2% VC + 2% Pimelonitrile | 0.45 |
Table 2: Reversible and Irreversible Capacity Loss in Pouch Cells with Nitrile Additives at 60°C [3]
| Cell Chemistry | Additive (2 wt%) | Reversible Capacity Loss (%) | Irreversible Capacity Loss (%) |
| LCO/Graphite | Control (2% VC) | 12.5 | 7.5 |
| 2% VC + 2% Succinonitrile | 11.0 | 6.8 | |
| 2% VC + 2% Adiponitrile | 10.5 | 6.5 | |
| 2% VC + 2% Pimelonitrile | 9.8 | 6.2 | |
| NMC111/Graphite | Control (2% VC) | 15.0 | 9.0 |
| 2% VC + 2% Succinonitrile | 13.5 | 8.2 | |
| 2% VC + 2% Adiponitrile | 12.8 | 7.8 | |
| 2% VC + 2% Pimelonitrile | 12.0 | 7.5 |
Experimental Protocols
The following protocols provide a general framework for the preparation and evaluation of this compound as an electrolyte additive. These are representative methodologies and may require optimization based on specific cell chemistries and research objectives.
Electrolyte Preparation
This protocol describes the preparation of a standard lithium-ion battery electrolyte with the addition of this compound.
Caption: Workflow for preparing a this compound-containing electrolyte.
Protocol:
-
Environment: All electrolyte preparation steps must be performed in an argon-filled glovebox with moisture and oxygen levels below 1 ppm.
-
Solvent Preparation: Prepare the base organic solvent mixture. A common formulation is a 1:1 volume ratio of ethylene carbonate (EC) and dimethyl carbonate (DMC).
-
Salt Dissolution: Slowly dissolve the lithium salt, typically lithium hexafluorophosphate (LiPF₆), in the solvent mixture to achieve the desired concentration (e.g., 1 M). Stir the solution using a magnetic stirrer until the salt is completely dissolved.
-
Additive Incorporation: Add the desired weight percentage of this compound (e.g., 2 wt%) to the electrolyte solution.
-
Homogenization: Continue stirring the final mixture for several hours (e.g., 12 hours) to ensure homogeneity.
-
Storage: Store the prepared electrolyte in a sealed, airtight container inside the glovebox to prevent contamination.
Coin Cell Assembly
This protocol outlines the assembly of a 2032-type coin cell for electrochemical testing.
Protocol:
-
Electrode and Separator Preparation: Punch circular electrodes (e.g., 12 mm diameter for the cathode and 14 mm for the anode) and a separator (e.g., 16 mm diameter). Dry the electrodes and separator under vacuum at an appropriate temperature (e.g., 120°C for electrodes, 80°C for the separator) for at least 12 hours before transferring them into the glovebox.
-
Assembly Stack: Place the components in the coin cell casing in the following order:
-
Negative case
-
Anode (e.g., graphite)
-
Separator (e.g., Celgard 2325)
-
Add a few drops of the this compound-containing electrolyte to wet the separator and anode.
-
Cathode (e.g., LCO or NMC)
-
Spacer disk
-
Spring
-
Positive cap
-
-
Crimping: Crimp the coin cell using a hydraulic crimping machine to ensure a proper seal.
-
Resting: Let the assembled coin cells rest for at least 12 hours at room temperature to ensure complete electrolyte wetting of the electrodes.
Electrochemical Testing
This protocol describes a typical set of electrochemical tests to evaluate the performance of the assembled coin cells.
Caption: Experimental workflow for electrochemical testing of coin cells.
Protocol:
-
Formation Cycling: Perform initial formation cycles at a low C-rate (e.g., C/20 or C/10) for 2-3 cycles. This step is crucial for the formation of a stable SEI layer.
-
Galvanostatic Cycling: Cycle the cells at a moderate C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100-500 cycles) to evaluate the long-term cycling stability and coulombic efficiency.
-
Rate Capability: Test the cell's performance at various C-rates (e.g., from C/10 to 2C or higher) to determine its ability to deliver capacity at different charge and discharge speeds.
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements before and after cycling to analyze the changes in cell impedance, which can provide insights into the properties of the SEI layer and charge transfer resistance.
Conclusion
This compound shows promise as an effective electrolyte additive for improving the performance and stability of lithium-ion batteries. Its ability to participate in the formation of a robust SEI layer can lead to reduced gas generation, lower capacity fade, and potentially enhanced safety. The provided protocols offer a starting point for researchers to investigate and optimize the use of this compound in various battery chemistries. Further studies, including detailed surface analysis (e.g., XPS) and computational modeling, will be beneficial for a deeper understanding of its mechanism and for the rational design of next-generation electrolytes.
References
Application Notes and Protocols for the Quantification of Heptanedinitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptanedinitrile, also known as pimelonitrile, is a dinitrile compound with applications in chemical synthesis, particularly as a precursor to polymers and other organic compounds. Accurate and precise quantification of this compound is crucial for process monitoring, quality control, and in various research and development settings. These application notes provide detailed protocols for the quantitative analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) with UV detection.
Analytical Methods Overview
Two primary chromatographic methods are presented for the quantification of this compound. Gas Chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[1] High-Performance Liquid Chromatography offers an alternative approach, particularly for samples in complex matrices.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a sensitive and reliable method for quantifying organic compounds. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The Flame Ionization Detector (FID) then combusts the eluted compounds, generating a signal proportional to the amount of carbon atoms, allowing for accurate quantification.[1][2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates components of a mixture in a liquid mobile phase through a solid stationary phase. For the analysis of aliphatic nitriles which lack a strong chromophore, a derivatization step or indirect detection method may be necessary. Alternatively, if the analysis of the corresponding dicarboxylic acid (pimelic acid) after hydrolysis is of interest, a well-established HPLC method for aliphatic dicarboxylic acids can be employed.[3][4]
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of this compound using the described GC-FID and HPLC methods.
Table 1: GC-FID Quantitative Data for this compound Analysis
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | 5.28 | 150234 | 10.0 |
| Standard 2 | 5.28 | 301567 | 20.0 |
| Standard 3 | 5.29 | 752890 | 50.0 |
| Standard 4 | 5.28 | 1505678 | 100.0 |
| Sample 1 | 5.29 | 525123 | 34.9 |
| Sample 2 | 5.28 | 899456 | 59.7 |
Table 2: HPLC-UV Quantitative Data for Pimelic Acid (from hydrolyzed this compound)
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | 8.12 | 210456 | 10.0 |
| Standard 2 | 8.11 | 422890 | 20.0 |
| Standard 3 | 8.12 | 1055678 | 50.0 |
| Standard 4 | 8.11 | 2110456 | 100.0 |
| Sample 1 | 8.12 | 735987 | 34.9 |
| Sample 2 | 8.11 | 1256789 | 59.7 |
Experimental Protocols
Protocol 1: Quantification of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol details the analysis of this compound using a standard GC-FID system.
1. Sample Preparation
-
For liquid samples: Dilute the sample in a suitable volatile solvent such as ethyl acetate or dichloromethane to an expected concentration range of 10-100 µg/mL.[5]
-
For solid samples: Dissolve a known weight of the solid sample in a suitable solvent to achieve the target concentration range.[5]
-
For wastewater samples: Perform a liquid-liquid extraction. To 50 mL of the water sample, add 10 mL of dichloromethane and shake vigorously for 2 minutes. Allow the layers to separate and collect the organic (bottom) layer. Repeat the extraction twice more. Combine the organic extracts and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.[6]
-
Filter all prepared samples through a 0.22 µm syringe filter before injection.[5]
2. GC-FID Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (split ratio 50:1). For trace analysis, splitless mode can be used.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Detector Temperature: 300°C.
-
Detector Gases: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (Helium or Nitrogen): 25 mL/min.
3. Calibration and Quantification
-
Prepare a series of standard solutions of this compound in the chosen solvent (e.g., 10, 20, 50, 100 µg/mL).
-
Inject each standard and the prepared samples into the GC-FID system.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: Quantification of this compound as Pimelic Acid by HPLC-UV
This protocol involves the hydrolysis of this compound to pimelic acid, followed by HPLC-UV analysis.
1. Sample Hydrolysis
-
To 1 mL of the prepared sample (in a suitable solvent), add 5 mL of 6 M hydrochloric acid.
-
Heat the mixture at 100°C for 4 hours in a sealed vial to ensure complete hydrolysis of the nitrile groups to carboxylic acids.
-
After cooling, neutralize the solution with 6 M sodium hydroxide.
-
Dilute the neutralized solution with the mobile phase to the desired concentration range for HPLC analysis.
2. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water.
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-17 min: 60% B
-
17-18 min: 60% to 5% B
-
18-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.
3. Calibration and Quantification
-
Prepare a series of standard solutions of pimelic acid in the mobile phase (e.g., 10, 20, 50, 100 µg/mL).
-
Inject each standard and the prepared hydrolyzed samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of pimelic acid against its concentration.
-
Determine the concentration of pimelic acid in the hydrolyzed samples from the calibration curve and back-calculate to the original concentration of this compound.
Visualizations
The following diagrams illustrate the experimental workflows for the quantification of this compound.
Caption: Workflow for this compound Quantification by GC-FID.
Caption: Workflow for this compound Quantification by HPLC-UV.
References
- 1. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions of Heptanedinitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for key chemical transformations of heptanedinitrile, also known as pimelonitrile. The protocols are intended to serve as a guide for laboratory synthesis and functionalization of this versatile dinitrile. All quantitative data are summarized in tables for clarity, and reaction pathways are illustrated with diagrams.
Synthesis of this compound from 1,5-Dibromopentane
The synthesis of this compound can be achieved through a nucleophilic substitution reaction where a cyanide source displaces bromide ions from an alkyl dihalide. The following protocol is a representative procedure based on the reaction of alkyl halides with sodium cyanide.
Quantitative Data
| Reactant 1 | Reactant 2 | Solvent | Product | Yield | Purity |
| 1,5-Dibromopentane | Sodium Cyanide (NaCN) | Dimethyl Sulfoxide (DMSO) | This compound | 85-95% | >98% (after distillation) |
Experimental Protocol
Materials:
-
1,5-Dibromopentane (1.0 eq)
-
Sodium Cyanide (2.2 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Add sodium cyanide (2.2 eq) and anhydrous DMSO to the flask.
-
Begin stirring the suspension and add 1,5-dibromopentane (1.0 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to 120-140°C.
-
Maintain the temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volumes of the reaction mixture).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation to obtain a colorless oil.
Reaction Pathway
Reduction of this compound to 1,7-Diaminoheptane
The reduction of the nitrile groups in this compound yields the corresponding primary amine, 1,7-diaminoheptane. Catalytic hydrogenation is a common and efficient method for this transformation.[1]
Quantitative Data
| Reactant | Catalyst | Solvent | Product | Yield | Purity |
| This compound | Raney Nickel (Raney Ni) | Ethanol | 1,7-Diaminoheptane | High | High (after distillation) |
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Raney Nickel (catalytic amount)
-
Ethanol, anhydrous
-
Hydrogen gas (H₂)
-
High-pressure autoclave (hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Charge a high-pressure autoclave with a solution of this compound in anhydrous ethanol.
-
Carefully add a catalytic amount of Raney Nickel to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the autoclave and purge it several times with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-120°C) with vigorous stirring.
-
Monitor the reaction progress by observing the uptake of hydrogen gas.[1]
-
Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.[1]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.[1]
-
Rinse the filter cake with ethanol.
-
Combine the filtrate and washings, and remove the solvent using a rotary evaporator.[1]
-
Purify the crude 1,7-diaminoheptane by vacuum distillation.[1]
Reaction Pathway
Hydrolysis of this compound to Pimelic Acid
The hydrolysis of both nitrile groups of this compound under acidic or basic conditions yields pimelic acid (heptanedioic acid). The following is a representative protocol for acid-catalyzed hydrolysis.
Quantitative Data
| Reactant | Reagent | Solvent | Product | Yield | Purity |
| This compound | Sulfuric Acid (H₂SO₄) | Water | Pimelic Acid | 80-88% | >99% (after recrystallization) |
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid
-
Water
-
Sodium Carbonate (for neutralization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Büchner funnel and filter flask
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask, cautiously add concentrated sulfuric acid to water to prepare a dilute sulfuric acid solution (e.g., 50% v/v).
-
Add this compound to the sulfuric acid solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Continue refluxing for several hours until the reaction is complete (TLC or LC-MS can be used for monitoring).
-
Cool the reaction mixture in an ice bath to precipitate the crude pimelic acid.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
To remove any remaining acid, the crude product can be dissolved in a sodium carbonate solution, followed by re-precipitation with a strong acid.
-
Purify the pimelic acid by recrystallization from hot water or another suitable solvent.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Reaction Pathway
Reaction of this compound with a Grignard Reagent
This compound can react with Grignard reagents to form diketones after acidic workup. This protocol describes a representative reaction using methylmagnesium bromide.
Quantitative Data
| Reactant 1 | Reactant 2 | Solvent | Product | Yield | Purity |
| This compound | Methylmagnesium Bromide (CH₃MgBr) | Diethyl Ether / THF | 2,8-Nonanedione | Moderate to High | High (after chromatography) |
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Methylmagnesium bromide solution in diethyl ether (2.2 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Aqueous hydrochloric acid (HCl), dilute
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Nitrogen or argon gas inlet
-
Magnetic stirrer
-
Separatory funnel
-
Column chromatography apparatus
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, nitrogen inlet, and magnetic stir bar.
-
Place a solution of this compound in anhydrous diethyl ether or THF into the flask.
-
Cool the flask in an ice bath.
-
Add the methylmagnesium bromide solution to the dropping funnel and add it dropwise to the stirred solution of this compound under an inert atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of dilute aqueous HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude 2,8-nonanedione by column chromatography on silica gel.
Reaction Pathway
References
Pimelonitrile: A High-Potential Solvent for Advanced Energy Storage
Pimelonitrile (PMN) , a dinitrile with the chemical formula N≡C-(CH₂)₅-C≡N, is emerging as a promising solvent for specialized applications in the field of electrochemistry, particularly in the development of high-voltage lithium-ion batteries. Its unique molecular structure and physicochemical properties offer advantages over traditional carbonate-based electrolytes, paving the way for next-generation energy storage solutions with enhanced performance and stability. This document provides detailed application notes and protocols based on published research to guide researchers and professionals in the drug development and chemical sciences in utilizing pimelonitrile as a solvent in their experimental work.
Physicochemical Properties
Pimelonitrile is a colorless to light yellow liquid at room temperature.[1] Its linear structure, featuring two electron-withdrawing cyano groups, contributes to a high boiling point and a significant dielectric constant, making it an effective solvent for lithium salts.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₀N₂ | [1] |
| Molecular Weight | 122.17 g/mol | [1] |
| Appearance | Colorless to Light yellow clear liquid | [1] |
| Purity | >98.0% (GC) |
Application in High-Voltage Lithium-Ion Batteries
The primary application of pimelonitrile as a solvent is in the formulation of electrolytes for high-voltage lithium-ion batteries. Research has demonstrated its suitability in single, binary (mixed with ethylene carbonate, EC), and ternary (mixed with EC and dimethyl carbonate, DMC) electrolyte solutions.[2] These formulations are particularly relevant for cathode materials that operate at high voltages, such as LiMn₁.₅Ni₀.₅O₄ (LOMN), which has a charging potential of 4.7 V versus Li/Li⁺.
Key Performance Data
The performance of pimelonitrile-based electrolytes is influenced by the composition of the electrolyte solution and the type of lithium salt used. The following tables summarize key quantitative data from studies investigating pimelonitrile in comparison to other aliphatic dinitriles.
Table 1: Conductivity and Viscosity of Dinitrile-Based Electrolytes [2]
| Dinitrile Solvent (n in N≡C-(CH₂)n-C≡N) | Salt (1M) | Conductivity (mS/cm at 20°C) | Viscosity (cP at 20°C) |
| Adiponitrile (n=4) | LiTFSI | 7.2 | 7.7 |
| Pimelonitrile (n=5) | LiTFSI | 5.8 | 9.2 |
| Suberonitrile (n=6) | LiTFSI | 4.5 | 11.1 |
| Sebaconitrile (n=8) | LiTFSI | 2.9 | 15.4 |
| Adiponitrile (n=4) | LiBF₄ | 5.2 | 10.3 |
| Pimelonitrile (n=5) | LiBF₄ | 4.1 | 12.5 |
| Suberonitrile (n=6) | LiBF₄ | 3.2 | 15.2 |
| Sebaconitrile (n=8) | LiBF₄ | 2.1 | 20.1 |
Table 2: Electrochemical Performance of Ternary Electrolytes in Li/LiMn₁.₅Ni₀.₅O₄ Half-Cells [2]
| Dinitrile in Ternary Solution (EC:DMC:Dinitrile 1:1:2 by vol) | Salt System | Initial Discharge Capacity (mAh/g) | Capacity Retention after 50 Cycles (%) |
| Adiponitrile | 1M LiBF₄ + 0.1M LiBOB | ~125 | ~90% |
| Pimelonitrile | 1M LiBF₄ + 0.1M LiBOB | ~125 | ~88% |
| Suberonitrile | 1M LiBF₄ + 0.1M LiBOB | ~125 | ~80% |
| Sebaconitrile | 1M LiBF₄ + 0.1M LiBOB | ~125 | ~75% |
Experimental Protocols
The following protocols are based on the methodologies described for the evaluation of dinitrile-based electrolytes in high-voltage lithium-ion batteries.[2]
Preparation of Pimelonitrile-Based Electrolytes
Objective: To prepare single, binary, and ternary electrolyte solutions using pimelonitrile as a solvent for electrochemical testing.
Materials:
-
Pimelonitrile (PMN, >98.0%)
-
Ethylene carbonate (EC, battery grade)
-
Dimethyl carbonate (DMC, battery grade)
-
Lithium tetrafluoroborate (LiBF₄, battery grade)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI, battery grade)
-
Lithium bis(oxalate)borate (LiBOB, battery grade)
-
Argon-filled glovebox
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
All materials and equipment must be handled inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
-
For a 1M LiBF₄ in PMN single electrolyte: a. Calculate the required mass of LiBF₄ for the desired volume of solution. b. In a volumetric flask, dissolve the calculated mass of LiBF₄ in a portion of pimelonitrile. c. Once fully dissolved, add pimelonitrile to the final volume and stir for several hours to ensure homogeneity.
-
For a 1M LiBF₄ in EC:PMN (1:1 by vol) binary electrolyte: a. Prepare a 1:1 volumetric mixture of ethylene carbonate and pimelonitrile. b. Dissolve the calculated mass of LiBF₄ in the solvent mixture as described in step 2.
-
For a 1M LiBF₄ + 0.1M LiBOB in EC:DMC:PMN (1:1:2 by vol) ternary electrolyte: a. Prepare a 1:1:2 volumetric mixture of ethylene carbonate, dimethyl carbonate, and pimelonitrile. b. Sequentially dissolve the calculated masses of LiBF₄ and LiBOB in the solvent mixture. Ensure the first salt is fully dissolved before adding the second. Stir overnight to ensure complete dissolution and homogeneity.
Electrochemical Cell Assembly and Testing
Objective: To evaluate the electrochemical performance of pimelonitrile-based electrolytes in a Li/LiMn₁.₅Ni₀.₅O₄ half-cell configuration.
Materials:
-
Prepared pimelonitrile-based electrolyte
-
LiMn₁.₅Ni₀.₅O₄ cathode material
-
Lithium metal foil (anode)
-
Celgard separator
-
2032-type coin cell components (casings, spacers, springs)
-
Coin cell crimper
-
Battery cycler
Procedure:
-
Inside an argon-filled glovebox, prepare the cathode by coating a slurry of LiMn₁.₅Ni₀.₅O₄, conductive carbon, and a binder onto an aluminum current collector. Dry and punch into circular electrodes.
-
Punch circular electrodes from the lithium metal foil to be used as the counter electrode.
-
Cut circular separators from the Celgard sheet.
-
Assemble the 2032-type coin cell in the following order: negative casing, lithium anode, separator, a few drops of the pimelonitrile-based electrolyte, cathode, spacer, spring, and positive casing.
-
Crimp the coin cell to ensure a hermetic seal.
-
Remove the assembled cell from the glovebox and allow it to rest for several hours before testing.
-
Perform electrochemical cycling using a battery cycler. A typical protocol would involve charging the cell to 4.9 V and discharging it to 3.5 V at a constant current rate (e.g., C/10 for initial cycles, followed by C/5 or C/2 for rate capability tests) for a specified number of cycles (e.g., 50 cycles).
Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical workflow for the preparation and evaluation of pimelonitrile-based electrolytes.
Caption: Workflow for pimelonitrile electrolyte preparation and testing.
The following diagram illustrates the composition of the different electrolyte systems investigated.
Caption: Pimelonitrile-based electrolyte compositions.
References
Applications of Heptanedinitrile in Pharmaceutical Synthesis: A Detailed Examination
For Researchers, Scientists, and Drug Development Professionals
Heptanedinitrile, also known as pimelonitrile or 1,5-dicyanopentane, is a versatile C7 linear chemical intermediate. While direct incorporation of the entire this compound molecule into final drug structures is uncommon, its value in pharmaceutical synthesis lies in its role as a precursor for key heterocyclic scaffolds, most notably the seven-membered azepane ring. The azepane moiety is a privileged structure found in a number of approved pharmaceutical agents, conferring desirable pharmacokinetic and pharmacodynamic properties.
This document provides a detailed overview of the applications of this compound in the synthesis of pharmaceutical intermediates, focusing on the preparation of the azepane core and its subsequent elaboration into active pharmaceutical ingredients (APIs).
Synthesis of the Azepane Scaffold from this compound
The primary application of this compound in pharmaceutical synthesis is as a starting material for the construction of the azepane ring system. Two principal synthetic routes are highlighted: the Thorpe-Ziegler cyclization and the reduction to 1,7-heptanediamine followed by cyclization.
Thorpe-Ziegler Cyclization of this compound
The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone. In the case of this compound, this reaction produces suberone (cycloheptanone), a key precursor to azepane.
Experimental Protocol: Synthesis of Suberone via Thorpe-Ziegler Cyclization of this compound
Materials:
-
This compound (Pimelonitrile)
-
Sodium metal
-
Toluene, anhydrous
-
Hydrochloric acid, concentrated
-
Diethyl ether
-
Sodium sulfate, anhydrous
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add finely cut sodium metal to anhydrous toluene.
-
Heat the mixture to reflux with vigorous stirring to form a fine sodium dispersion.
-
Cool the mixture to 60-70 °C and add a solution of this compound in anhydrous toluene dropwise over a period of 1-2 hours.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The reaction mixture will become viscous.
-
Cool the mixture to room temperature and cautiously quench the reaction by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude α-cyanoenamine.
-
To the crude intermediate, add concentrated hydrochloric acid and heat the mixture to reflux for 6-8 hours to effect hydrolysis and decarboxylation.
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude suberone by vacuum distillation.
| Parameter | Value | Reference |
| Starting Material | This compound | General Procedure |
| Key Reagent | Sodium Metal | General Procedure |
| Product | Suberone | General Procedure |
| Typical Yield | 70-80% | Literature Precedent |
Conversion of Suberone to Azepane
Suberone, synthesized from this compound, can be converted to azepane via a Beckmann rearrangement of its oxime followed by reduction, or more directly through reductive amination.
Experimental Protocol: Synthesis of Azepane from Suberone via Reductive Amination
Materials:
-
Suberone
-
Ammonia (or ammonium acetate)
-
Hydrogen gas
-
Raney Nickel (or other suitable catalyst)
-
Ethanol
-
Sodium cyanoborohydride (alternative reducing agent)
Procedure:
-
In a high-pressure autoclave, dissolve suberone in ethanol.
-
Add a catalytic amount of Raney Nickel.
-
Saturate the solution with ammonia gas (or add ammonium acetate).
-
Pressurize the autoclave with hydrogen gas (typically 50-100 atm).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by GC or TLC.
-
After completion, cool the autoclave, carefully release the pressure, and filter the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the resulting azepane by distillation.
| Parameter | Value | Reference |
| Starting Material | Suberone | General Procedure |
| Key Reagents | Ammonia, Hydrogen, Raney Nickel | General Procedure |
| Product | Azepane | General Procedure |
| Typical Yield | 85-95% | Literature Precedent |
Reduction of this compound to 1,7-Heptanediamine
An alternative route to azepane precursors involves the reduction of this compound to 1,7-heptanediamine. This diamine can then be used in various cyclization strategies.
Experimental Protocol: Reduction of this compound
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or Hydrogen gas with a suitable catalyst (e.g., Rh/Al₂O₃)
-
Anhydrous diethyl ether or tetrahydrofuran (for LiAlH₄)
-
Ethanol (for catalytic hydrogenation)
Procedure (using catalytic hydrogenation):
-
In a high-pressure autoclave, dissolve this compound in ethanol.
-
Add a catalytic amount of a suitable catalyst (e.g., Rhodium on alumina).
-
Pressurize the autoclave with hydrogen gas (typically 50-100 atm).
-
Heat the reaction mixture to 100-150 °C and stir for 12-24 hours.
-
After the reaction is complete, cool the autoclave, release the pressure, and filter the catalyst.
-
Remove the solvent under reduced pressure to obtain 1,7-heptanediamine.
| Parameter | Value | Reference |
| Starting Material | This compound | General Procedure |
| Key Reagents | Hydrogen, Catalyst (e.g., Rh/Al₂O₃) | General Procedure |
| Product | 1,7-Heptanediamine | General Procedure |
| Typical Yield | >90% | Literature Precedent |
Application in the Synthesis of Bazedoxifene
Bazedoxifene is a selective estrogen receptor modulator (SERM) that contains a key azepane moiety. While patents for Bazedoxifene often start with pre-formed azepane-containing intermediates, the synthesis of these intermediates can be traced back to the fundamental building block, azepane, which as demonstrated, can be synthesized from this compound.
The synthesis of Bazedoxifene involves the coupling of an azepane-containing side chain to a substituted indole core. A key intermediate is 1-(2-bromoethyl)azepane, which is synthesized from azepane.
Experimental Protocol: Synthesis of 1-(2-bromoethyl)azepane
Materials:
-
Azepane
-
1,2-Dibromoethane
-
Potassium carbonate
-
Acetonitrile
Procedure:
-
To a solution of azepane in acetonitrile, add an excess of 1,2-dibromoethane and potassium carbonate.
-
Heat the mixture to reflux for 12-18 hours.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Remove the solvent and excess 1,2-dibromoethane under reduced pressure.
-
Purify the crude 1-(2-bromoethyl)azepane by vacuum distillation.
| Parameter | Value | Reference |
| Starting Material | Azepane | General Procedure |
| Key Reagent | 1,2-Dibromoethane | General Procedure |
| Product | 1-(2-bromoethyl)azepane | General Procedure |
| Typical Yield | 60-70% | Literature Precedent |
This intermediate can then be used to alkylate a phenolic hydroxyl group on the indole precursor to build the final Bazedoxifene molecule.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the synthetic pathways described.
Caption: Synthetic pathways from this compound to Bazedoxifene.
Caption: Workflow for the synthesis of Azepane from this compound.
Conclusion
This compound serves as a valuable and cost-effective starting material for the synthesis of the azepane scaffold, a key structural motif in several pharmaceutical compounds. The synthetic transformations, including the Thorpe-Ziegler cyclization and reductive amination, provide efficient pathways to this important heterocyclic intermediate. The application of these synthetic routes enables the production of complex drug molecules such as Bazedoxifene, highlighting the indirect but significant role of this compound in modern pharmaceutical synthesis. Further exploration of this compound in the synthesis of other seven-membered heterocyclic systems could open new avenues for drug discovery and development.
Application Notes and Protocols: Heptanedinitrile in Polyamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptanedinitrile, also known as pimelonitrile, is a valuable dinitrile precursor in the synthesis of specialized polyamides. Through catalytic hydrogenation, it is converted to 1,7-diaminoheptane, a key monomer for producing odd-numbered polyamides such as Polyamide 7 (PA 7) and Polyamide 7,7 (PA 7,7). These polyamides exhibit unique properties, including lower melting points, increased flexibility, and reduced moisture absorption compared to more common polyamides like PA 6 and PA 6,6. These characteristics make them attractive for applications requiring enhanced processability and performance in varying environmental conditions. This document provides detailed protocols for the synthesis of polyamides from this compound and summarizes the key properties of the resulting polymers.
Data Presentation
The following tables summarize the typical properties of polyamides derived from this compound. These values can vary depending on the specific synthesis conditions and the purity of the monomers.
Table 1: Thermal and Mechanical Properties of Polyamide 7 (PA 7)
| Property | Value |
| Melting Point (Tm) | 223 °C |
| Glass Transition Temp (Tg) | 50 °C |
| Tensile Strength | 50 - 60 MPa |
| Elongation at Break | 200 - 300% |
| Water Absorption (24h) | 1.5 - 2.0% |
Table 2: Comparison of Properties of Various Polyamides
| Polyamide Type | Monomers | Melting Point (°C) | Tensile Strength (MPa) |
| PA 7 | 7-aminoheptanoic acid | 223 | 50 - 60 |
| PA 6 | ε-caprolactam | 220 | 60 - 80 |
| PA 6,6 | Hexamethylenediamine, Adipic acid | 265 | 75 - 90 |
| PA 7,7 | 1,7-diaminoheptane, Azelaic acid | 210 | 45 - 55 |
Experimental Protocols
Synthesis of 1,7-Diaminoheptane from this compound (Pimelonitrile)
Objective: To produce 1,7-diaminoheptane via catalytic hydrogenation of this compound.
Materials:
-
This compound (Pimelonitrile)
-
Raney Nickel or Raney Cobalt catalyst[1]
-
Anhydrous ammonia (liquid)
-
Hydrogen gas
-
Inert solvent (e.g., dioxane or ethanol)
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls
Procedure:
-
Catalyst Preparation: Activate the Raney Nickel or Raney Cobalt catalyst according to standard procedures. This typically involves washing with distilled water to remove residual alkali.
-
Reactor Setup: In a high-pressure autoclave, charge the this compound and the inert solvent.
-
Catalyst Addition: Add the activated Raney catalyst to the reactor under an inert atmosphere to prevent deactivation. The catalyst loading is typically 5-10% by weight of the dinitrile.
-
Ammonia Addition: Introduce liquid anhydrous ammonia into the reactor. Ammonia is used to suppress the formation of secondary amines and other byproducts.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas several times to remove any air. Pressurize the reactor with hydrogen to the desired pressure (typically 5-10 MPa).
-
Reaction: Heat the reactor to the reaction temperature (typically 100-150 °C) with vigorous stirring. Maintain the hydrogen pressure throughout the reaction.
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia in a well-ventilated fume hood.
-
Product Isolation: Filter the reaction mixture to remove the catalyst. The filtrate contains the 1,7-diaminoheptane.
-
Purification: Purify the 1,7-diaminoheptane by fractional distillation under reduced pressure to obtain a high-purity product.
Synthesis of Polyamide 7,7 from 1,7-Diaminoheptane and Azelaic Acid
Objective: To synthesize Polyamide 7,7 via melt polycondensation of 1,7-diaminoheptane and azelaic acid.
Materials:
-
1,7-Diaminoheptane
-
Azelaic acid
-
Phosphorous acid (catalyst)
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
Procedure:
-
Nylon Salt Formation: In the glass reactor, prepare an aqueous solution of the nylon salt by reacting equimolar amounts of 1,7-diaminoheptane and azelaic acid in deionized water.
-
Catalyst Addition: Add a catalytic amount of phosphorous acid to the salt solution.
-
Polycondensation - Stage 1 (Low Temperature): Heat the reactor to approximately 180-200 °C under a slow stream of nitrogen. Water will begin to distill off.
-
Polycondensation - Stage 2 (High Temperature): Once the majority of the water has been removed, gradually increase the temperature to 230-250 °C while continuing to stir under a nitrogen atmosphere. The viscosity of the melt will increase as the polymerization proceeds.
-
Polycondensation - Stage 3 (Vacuum): Apply a vacuum to the reactor to remove the remaining water and drive the polymerization to completion. This stage is continued until the desired melt viscosity (and thus molecular weight) is achieved.
-
Polymer Extrusion: Extrude the molten polyamide from the reactor into a water bath to solidify it.
-
Pelletization: Pelletize the solidified polymer strands for further processing and characterization.
Visualization of Synthesis and Workflow
Below are diagrams illustrating the key processes in the synthesis of polyamides from this compound.
Caption: Synthesis pathway from this compound to polyamide.
References
Application Notes and Protocols for the Electrochemical Reduction of Heptanedinitrile
Version: 1.0
**Abstract
This document provides detailed application notes and experimental protocols for the electrochemical reduction of heptanedinitrile (pimelonitrile) to 1,7-diaminoheptane. This method presents a sustainable and safer alternative to traditional high-pressure catalytic hydrogenation. The protocols described herein are based on established methodologies for the electrochemical hydrogenation of aliphatic dinitriles, particularly the highly efficient reduction of adiponitrile to hexamethylenediamine.[1] Expected outcomes, including Faradaic efficiency and product selectivity, are presented based on analogous processes. This guide is intended for researchers, scientists, and professionals in drug development and polymer chemistry.
Introduction
The reduction of dinitriles to their corresponding diamines is a crucial transformation in the synthesis of polyamides, pharmaceuticals, and other valuable chemical intermediates. 1,7-diaminoheptane, derived from this compound, is a key building block in these industries. Traditional methods for this conversion often rely on catalytic hydrogenation using reagents like Raney nickel or cobalt at high temperatures and pressures, which pose significant safety and environmental concerns.[2]
Electrochemical hydrogenation (ECH) offers a compelling alternative, utilizing electricity to drive the reduction at ambient or near-ambient conditions. This approach avoids the need for compressed hydrogen gas and can be powered by renewable energy sources, aligning with the principles of green chemistry.[1] The core of this process is the generation of adsorbed hydrogen on the cathode surface from a proton source (e.g., water), which then hydrogenates the nitrile groups.
This document outlines the key parameters, experimental setup, and expected quantitative performance for the electrochemical reduction of this compound.
Reaction Pathway and Mechanism
The electrochemical reduction of a dinitrile such as this compound to a diamine is a multi-step process involving the sequential hydrogenation of the two nitrile groups. The overall reaction is:
NC-(CH₂)₅-CN + 8H⁺ + 8e⁻ → H₂N-(CH₂)₇-NH₂
The reaction proceeds via an aldimine intermediate for each nitrile group. A simplified mechanism at the cathode surface is as follows:
-
Proton Reduction: Protons from the electrolyte are reduced at the cathode surface (M) to form adsorbed hydrogen atoms (M-H).
-
Nitrile Hydrogenation (Step 1): The first nitrile group is hydrogenated by the adsorbed hydrogen to form an intermediate amino-nitrile.
-
Nitrile Hydrogenation (Step 2): The second nitrile group of the intermediate is subsequently hydrogenated to yield the final diamine product.
A significant challenge in this process is controlling the reaction to favor the formation of the primary diamine and prevent the formation of secondary and tertiary amines through side reactions.[1] The use of alkaline or CO₂-saturated electrolytes helps to mitigate these side reactions by protonating the newly formed amine groups, thereby reducing their nucleophilicity.[3]
Caption: Simplified reaction pathway for the electrochemical reduction of this compound.
Quantitative Data Summary
While specific quantitative data for the electrochemical reduction of this compound is not extensively published, the performance can be reliably extrapolated from studies on adiponitrile (a C6 dinitrile) under optimized conditions. The following table summarizes the expected performance metrics.
| Parameter | Expected Value | Conditions | Reference / Analogy |
| Faradaic Efficiency (FE) for Diamine | up to 92% | Alkaline aqueous electrolyte, Raney Nickel cathode, 40°C, -60 mA/cm² | [1] |
| Product Selectivity for Diamine | High (>90%) | Optimized conditions to suppress side reactions | [1] |
| Key Byproducts | Hydrogen (from HER), intermediate amino-nitrile, secondary amines | Sub-optimal conditions (e.g., low substrate concentration, neutral pH) | [1][2] |
| Current Density | -20 to -100 mA/cm² | Dependent on electrode material and electrolyte | [1][2] |
Note: Faradaic efficiency is the ratio of the charge consumed in producing the desired product to the total charge passed through the cell.
Experimental Protocols
The following protocols are adapted from successful electrochemical hydrogenation of aliphatic nitriles.[1]
-
Electrochemical Cell: Divided H-type cell or a flow-through electrolyzer.
-
Cathode (Working Electrode): Raney Nickel (Ra-Ni) plate or nickel foam.
-
Anode (Counter Electrode): Platinum foil or dimensionally stable anode (e.g., IrO₂/TiO₂).
-
Reference Electrode (optional, for potentiostatic control): Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Power Supply: Potentiostat/Galvanostat.
-
Electrolyte: Aqueous solution of sodium hydroxide (e.g., 1 M NaOH).
-
Substrate: this compound (Pimelonitrile).
-
Solvent/Co-solvent (optional): Ethanol or isopropanol to improve substrate solubility.
-
Separation Membrane (for H-cell): Anion or cation exchange membrane (e.g., Nafion®).
-
Analytical Equipment: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for product quantification.
-
Electrode Preparation:
-
Clean the Raney Nickel cathode by sonicating in deionized water.
-
Clean the platinum anode, for example, by flaming or electrochemical cycling.
-
-
Cell Assembly:
-
Assemble the H-type cell with the membrane separating the cathodic and anodic compartments.
-
Place the Raney Nickel cathode in the cathodic chamber and the platinum anode in the anodic chamber.
-
If using a three-electrode setup, place the reference electrode in the cathodic chamber close to the working electrode.
-
-
Electrolyte and Substrate Preparation:
-
Prepare the anolyte and catholyte (e.g., 1 M NaOH in deionized water).
-
Dissolve a high concentration of this compound in the catholyte. A co-solvent may be used if solubility is limited. A typical concentration would be in the range of 0.5 M to 1.0 M.[1]
-
-
Electrolysis:
-
Fill both chambers of the cell with their respective electrolytes.
-
Maintain the cell temperature at 40°C using a water bath.
-
Apply a constant current density of -60 mA/cm² to the cathode.
-
Stir the catholyte continuously to ensure good mass transport.
-
Run the electrolysis until the desired amount of charge has passed, corresponding to the theoretical charge required for the complete conversion of the substrate.
-
-
Work-up and Analysis:
-
After electrolysis, carefully remove the catholyte.
-
Extract the product, 1,7-diaminoheptane, from the aqueous electrolyte using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extract over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Analyze the product yield and purity using GC or HPLC by comparing with a calibrated standard.
-
Caption: General workflow for the electrochemical reduction of this compound.
Safety and Considerations
-
Handling Reagents: this compound and 1,7-diaminoheptane should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Hydrogen Evolution: The main side reaction is the hydrogen evolution reaction (HER). Ensure proper ventilation to prevent the accumulation of flammable hydrogen gas.
-
Electrolyte: Handle alkaline solutions with care as they are corrosive.
-
Product Stability: The primary amine product can be susceptible to oxidation. It is advisable to store the purified product under an inert atmosphere.
Conclusion
The electrochemical reduction of this compound presents a viable and sustainable pathway for the synthesis of 1,7-diaminoheptane. By carefully controlling experimental parameters such as electrode material, electrolyte pH, temperature, and substrate concentration, high Faradaic efficiencies and product selectivities can be achieved. The protocols outlined in this document, based on analogous successful processes, provide a solid foundation for further research and development in this area.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Heptanedinitrile Synthesis
Welcome to the Technical Support Center for the synthesis of heptanedinitrile (also known as pimelonitrile or 1,5-dicyanopentane). This resource is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you optimize your this compound yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Starting Material: The dihaloalkane (e.g., 1,5-dibromopentane) may have degraded. | 1. Quality Check: Verify the purity of the starting material via GC-MS or NMR. Use freshly distilled or newly purchased reagents. |
| 2. Inefficient Nucleophilic Substitution: The reaction conditions may not be optimal for the SN2 reaction. | 2. Optimize Reaction Conditions: - Solvent: Use a polar aprotic solvent like DMSO to enhance the nucleophilicity of the cyanide ion.[1] - Temperature: Maintain the reaction temperature within the optimal range (typically 90-160°C for the Kolbe synthesis), avoiding excessively high temperatures that can promote side reactions.[2] - Catalyst: Employ a phase-transfer catalyst (PTC) such as Aliquat 336 or tetrabutylammonium bromide (TBAB) to improve the transport of the cyanide ion into the organic phase. | |
| 3. Presence of Water: Water can hydrolyze the cyanide salt and compete with the nucleophilic substitution, leading to the formation of alcohols. | 3. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Dry the sodium or potassium cyanide before use. | |
| Presence of Impurities in the Final Product | 1. Isonitrile Formation: The cyanide ion is an ambident nucleophile and can attack via the nitrogen atom to form isonitriles.[1][3] | 1. Solvent Choice: Using polar aprotic solvents like DMSO favors the formation of the desired nitrile over the isonitrile.[1] |
| 2. Elimination Side Reactions: Strong bases can promote the elimination of HBr or HCl from the dihaloalkane, leading to the formation of unsaturated byproducts. | 2. Temperature Control: Avoid excessively high reaction temperatures. The use of a milder base or careful control of stoichiometry can also help. | |
| 3. Unreacted Starting Material: The reaction may not have gone to completion. | 3. Monitor Reaction Progress: Use TLC or GC-MS to monitor the consumption of the starting material and adjust the reaction time accordingly. | |
| Difficulty in Product Purification | 1. High Boiling Point of this compound: this compound has a high boiling point, making atmospheric distillation challenging. | 1. Vacuum Distillation: Purify the product by fractional distillation under reduced pressure. The boiling point of pimelonitrile is approximately 149°C at 1.0 mmHg.[2] |
| 2. Emulsion Formation During Workup: The presence of the phase-transfer catalyst or other surfactants can lead to the formation of stable emulsions during aqueous extraction. | 2. Break Emulsion: Add a saturated brine solution to the separatory funnel to help break the emulsion. Centrifugation can also be effective if the emulsion persists. | |
| 3. Co-distillation of Impurities: Impurities with similar boiling points to this compound may co-distill. | 3. Efficient Fractional Distillation: Use a fractionating column with sufficient theoretical plates to achieve good separation. Careful control of the distillation rate is also crucial. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The Kolbe nitrile synthesis, which involves the reaction of a 1,5-dihalopentane (such as 1,5-dibromopentane or 1,5-dichloropentane) with an alkali metal cyanide (like sodium or potassium cyanide), is a widely used and effective method.[4] The use of a phase-transfer catalyst in a polar aprotic solvent is recommended for optimal yields.
Q2: Which starting material is better: 1,5-dibromopentane or 1,5-dichloropentane?
A2: 1,5-dibromopentane is generally the preferred starting material as the bromide ion is a better leaving group than the chloride ion, leading to a faster reaction rate and often higher yields under similar conditions.
Q3: What is the role of a phase-transfer catalyst (PTC) in this synthesis?
A3: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., Aliquat 336), facilitates the transfer of the cyanide anion from the aqueous or solid phase to the organic phase where the dihaloalkane is dissolved. This increases the effective concentration of the nucleophile in the organic phase, thereby accelerating the reaction rate and improving the yield.
Q4: How can I minimize the formation of isonitrile byproducts?
A4: The formation of isonitriles is a common side reaction in nitrile synthesis. Using a polar aprotic solvent like dimethyl sulfoxide (DMSO) can help to solvate the metal cation, leaving the cyanide anion "naked" and more likely to react through the carbon atom, thus favoring the formation of the nitrile.[1][3]
Q5: What are the typical yields I can expect for the synthesis of this compound?
A5: With optimized conditions, yields for the Kolbe nitrile synthesis of this compound can be quite good. For example, the reaction of 1,5-dichloropentane with sodium cyanide in DMSO has been reported to yield 75% of the final product.[2] Using 1,5-dibromopentane with a phase-transfer catalyst can often lead to even higher yields.
Q6: How do I properly purify the synthesized this compound?
A6: Due to its high boiling point, this compound should be purified by fractional distillation under reduced pressure.[2] This allows the distillation to occur at a lower temperature, preventing potential decomposition of the product. A typical procedure involves a final distillation at approximately 149°C and 1.0 mmHg.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound from 1,5-Dichloropentane
This protocol is adapted from a literature procedure with a reported yield of 75%.[2]
Materials:
-
1,5-Dichloropentane (0.25 mole)
-
Dry Sodium Cyanide (30 g, dried at 110°C overnight)
-
Dry Dimethyl Sulfoxide (DMSO) (150 ml)
-
Chloroform (150 ml)
-
Saturated Sodium Chloride Solution
-
Water
Equipment:
-
Round-bottom flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer.
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus for vacuum distillation
Procedure:
-
Reaction Setup: In the round-bottom flask, combine the dry sodium cyanide and dry DMSO.
-
Heating: Heat the slurry to 90°C with stirring. Once the temperature is reached, turn off the heating.
-
Addition of Dihaloalkane: Slowly add the 1,5-dichloropentane through the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain the reaction temperature below 160°C.
-
Reaction Completion: After the addition is complete, continue stirring for an additional 10 minutes or until the temperature drops below 50°C.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add 150 ml of chloroform to the flask.
-
Pour the mixture into a separatory funnel containing a saturated sodium chloride solution. Add enough water to dissolve any precipitated salts.
-
Separate the chloroform layer.
-
Extract the aqueous layer once more with chloroform.
-
Combine the organic extracts and wash them twice with a saturated sodium chloride solution.
-
-
Drying and Purification:
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the chloroform by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure (boiling point ~149°C at 1.0 mmHg) to obtain pure this compound.[2]
-
Data Presentation
Table 1: Effect of Reaction Parameters on Nitrile Synthesis Yield (General Observations)
| Parameter | Condition | Effect on Yield | Rationale |
| Solvent | Polar Aprotic (e.g., DMSO, DMF) | Increases Yield | Enhances the nucleophilicity of the cyanide ion.[1] |
| Protic (e.g., Ethanol, Water) | Decreases Yield | Can lead to hydrolysis of the cyanide and formation of alcohol byproducts. | |
| Temperature | Optimal Range (e.g., 90-160°C) | Maximizes Yield | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Too High (>160°C) | Decreases Yield | Promotes side reactions such as elimination and decomposition.[2] | |
| Catalyst | Phase-Transfer Catalyst (e.g., Aliquat 336) | Significantly Increases Yield | Facilitates the transport of the cyanide ion into the organic phase, increasing the reaction rate. |
| No Catalyst | Lower Yield | The reaction is significantly slower and less efficient without a catalyst. | |
| Leaving Group | Bromide (in 1,5-dibromopentane) | Higher Yield/Faster Reaction | Bromide is a better leaving group than chloride. |
| Chloride (in 1,5-dichloropentane) | Lower Yield/Slower Reaction | Chloride is a poorer leaving group compared to bromide. |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for low this compound yield.
References
Technical Support Center: Purification of Crude Heptanedinitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Heptanedinitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, also known as Pimelonitrile, may contain a variety of impurities depending on the synthetic route. Common impurities include:
-
Unreacted starting materials: Such as 1,5-dihalopentane or pimelic acid derivatives.
-
Byproducts: Including partially reacted intermediates, oligomers, and products of side reactions like unsaturated nitriles.
-
Residual Solvents: Solvents used during the synthesis and workup procedures.
-
Water: Due to the hygroscopic nature of many nitriles, water can be a significant impurity.
-
Catalyst residues: Depending on the synthetic method used.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities present. The most common and effective methods include:
-
Fractional Vacuum Distillation: Ideal for separating this compound from non-volatile impurities and other volatile components with different boiling points.
-
Crystallization/Recrystallization: A highly effective method for removing soluble and insoluble impurities to obtain high-purity solid this compound (if it is solid at room temperature or can be induced to crystallize).
-
Column Chromatography: Useful for separating impurities with similar polarities to this compound, especially for smaller-scale purifications.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique to separate, identify, and quantify volatile impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: Allows for the determination of absolute purity by integrating the signals of the target compound against a certified internal standard.
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify non-volatile impurities.
Troubleshooting Guides
Fractional Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping/Unstable Boiling | Uneven heating or lack of boiling chips/magnetic stirrer. | Ensure uniform heating using a heating mantle and add fresh boiling chips or use a magnetic stirrer. |
| Poor Separation (Co-distillation of impurities) | Inefficient fractionating column or too rapid distillation rate. | Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). Reduce the heating rate to allow for proper equilibration between liquid and vapor phases. |
| Product Decomposition | The boiling point is too high at the current pressure, leading to thermal degradation. | Reduce the pressure of the vacuum system to lower the boiling point of this compound. |
| Low Yield | Loss of product in the fore-run or residue. Hold-up in the distillation column. | Collect fractions carefully and monitor the distillation temperature closely. Ensure the column is well-insulated to minimize condensation before the condenser. |
| Column Flooding | The heating rate is too high, causing excessive vapor flow that pushes liquid up the column. | Reduce the heating rate to allow the liquid to flow back down the column properly. |
Crystallization/Recrystallization
| Problem | Possible Cause | Solution |
| Low Yield | Too much solvent was used, leading to significant product loss in the mother liquor. The chosen solvent is too good at dissolving the compound even at low temperatures. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Test the mother liquor for dissolved product and consider a second crystallization. Select a solvent where the product has high solubility at high temperatures and low solubility at low temperatures. |
| Oiling Out (Product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute. The compound is highly impure, leading to a significant melting point depression. | Use a lower-boiling point solvent. Try to pre-purify the crude material by another method (e.g., extraction) to remove some impurities before crystallization. |
| No Crystals Form | The solution is not sufficiently supersaturated. The solution cooled too quickly, preventing nucleation. | Evaporate some of the solvent to increase the concentration. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. |
| Rapid, Impure Crystal Formation | The solution was cooled too quickly, trapping impurities within the crystal lattice. | Allow the solution to cool slowly and undisturbed to promote the formation of larger, purer crystals. |
| Colored Crystals | Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Quantitative Data Summary
The following table summarizes typical performance indicators for the purification of dinitriles. The exact values for this compound may vary depending on the specific impurities and experimental conditions.
| Purification Technique | Parameter | Typical Value | Reference |
| Fractional Vacuum Distillation | Purity Achieved | > 99% | General knowledge |
| Yield | 70-90% | General knowledge | |
| Crystallization/Recrystallization | Purity Achieved | > 99.5% | General knowledge |
| Yield | 60-85% | ||
| Column Chromatography | Purity Achieved | > 98% | General knowledge |
| Yield | 50-80% | General knowledge |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation of Crude this compound
Objective: To purify crude this compound by separating it from non-volatile and other volatile impurities.
Materials:
-
Crude this compound
-
Boiling chips or magnetic stir bar
-
Vacuum grease
-
Cold trap (e.g., with dry ice/acetone)
Apparatus:
-
Round-bottom flask
-
Heating mantle with stirrer
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Vacuum pump and pressure gauge
Procedure:
-
Assemble the fractional vacuum distillation apparatus, ensuring all joints are properly greased and sealed.
-
Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.
-
Connect the apparatus to the vacuum pump with a cold trap in between to protect the pump.
-
Slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).
-
Begin heating the flask gently with the heating mantle.
-
Observe the vapor rising up the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate.
-
Collect the initial fraction (fore-run) which may contain lower-boiling impurities.
-
When the distillation temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main fraction.
-
Continue distillation until most of the product has been collected and the temperature begins to drop or rise significantly.
-
Stop the heating, and allow the system to cool down before slowly releasing the vacuum.
Protocol 2: Recrystallization of Crude this compound
Objective: To purify this compound by crystallization from a suitable solvent.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a solvent mixture)
-
Activated charcoal (optional)
Apparatus:
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate flask, heat the recrystallization solvent to its boiling point.
-
Add the minimum amount of hot solvent to the crude this compound to just dissolve it completely with gentle swirling.
-
If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature and crystals have started to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals, for example, in a vacuum oven at a temperature below the melting point of this compound.
Visualizations
Caption: Workflow for the fractional vacuum distillation of crude this compound.
Caption: Logical steps for the purification of this compound via recrystallization.
Identifying side products in Heptanedinitrile synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of heptanedinitrile (also known as pimelonitrile or 1,5-dicyanopentane). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of common side products during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What are the most common synthesis routes for this compound and their potential side products?
Two prevalent methods for synthesizing this compound are:
-
Nucleophilic Substitution: The reaction of a 1,5-dihalopentane (e.g., 1,5-dibromopentane or 1,5-dichloropentane) with an alkali metal cyanide (e.g., sodium cyanide or potassium cyanide).
-
Dehydration of Pimelamide: The removal of water from pimelamide, often using a dehydrating agent.
Each route is susceptible to the formation of specific side products. The following sections detail these impurities and provide guidance on their identification and prevention.
Troubleshooting Guide: Nucleophilic Substitution Route
Issue: I am synthesizing this compound from 1,5-dibromopentane and sodium cyanide, but my yield is low and I suspect the presence of impurities. What are the likely side products and how can I avoid them?
Answer:
The reaction of 1,5-dihalopentanes with cyanide ions is a classic SN2 reaction. However, several side reactions can occur, leading to a mixture of products. The most common side products are 5-bromopentanenitrile (the monosubstituted intermediate), pent-4-en-1-nitrile (from elimination), and potentially small amounts of isonitriles.
Common Side Products and Mitigation Strategies:
-
5-Bromopentanenitrile (Monosubstitution Product): This is an intermediate in the reaction. Its presence in the final product indicates an incomplete reaction.
-
Identification: This compound will have a different retention time in GC-MS analysis compared to this compound and the starting dihalide. Its mass spectrum will show a characteristic isotopic pattern for bromine.
-
Mitigation:
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete conversion to the dinitrile.
-
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, excessive heat may favor elimination reactions.
-
Use a Stoichiometric Excess of Cyanide: A slight excess of the cyanide salt can help drive the reaction to completion.
-
-
-
Pent-4-en-1-nitrile (Elimination Product): The cyanide ion can act as a base, leading to an E2 elimination reaction, especially with secondary and tertiary halides. While 1,5-dihalopentanes are primary halides, elimination can still occur, particularly at higher temperatures.[1][2][3][4][5]
-
Identification: This unsaturated nitrile will have a distinct retention time in GC-MS and a molecular weight corresponding to the loss of HBr from 5-bromopentanenitrile.
-
Mitigation:
-
Control Temperature: Avoid excessively high reaction temperatures.
-
Choice of Solvent: Using a polar aprotic solvent can favor the SN2 reaction over elimination.
-
-
-
Heptane-1,7-diisocyanide (Isonitrile Formation): The cyanide ion is an ambident nucleophile and can attack via the nitrogen atom to form an isonitrile. This is less common with sodium or potassium cyanide but can be a significant side product when using silver cyanide.[6][7]
-
Identification: Isonitriles have a characteristic strong, unpleasant odor and a different IR absorption for the N≡C group compared to the C≡N group of nitriles. They will also have a different retention time in chromatography.
-
Mitigation:
-
Reaction Pathway: Nucleophilic Substitution
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 9.2 Preparation of Alkynes: Elimination Reactions of Dihalides - Organic Chemistry | OpenStax [openstax.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Preparation of Alkynes by Elimination Reactions - Practice Problems [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nucleophilic Isocyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemistrystudent.com [chemistrystudent.com]
- 10. nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis [docbrown.info]
Technical Support Center: Overcoming Solubility Challenges of Heptanedinitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Heptanedinitrile (also known as Pimelonitrile) in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
This compound (C₇H₁₀N₂) is a dinitrile compound with a seven-carbon chain.[1] Its structure consists of a relatively nonpolar alkyl chain with two polar nitrile groups at each end. This bifunctional nature can lead to challenging solubility behavior. While it may exhibit some solubility in polar aprotic solvents, its long hydrocarbon chain can limit its miscibility with highly polar solvents like water, and its polar nitrile groups can reduce its solubility in purely nonpolar solvents.
Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What could be the cause?
Incomplete dissolution is a common issue and can be attributed to several factors:
-
Solvent Choice: The polarity of the chosen solvent may not be optimal to solubilize both the nonpolar carbon backbone and the polar nitrile functional groups of this compound.
-
Low Temperature: The solubility of solids typically increases with temperature. Your reaction may be running at a temperature too low for complete dissolution.
-
Concentration: You may be attempting to dissolve too much this compound for the given volume of solvent, exceeding its saturation point.
-
Purity of this compound: Impurities in the this compound can sometimes affect its solubility characteristics.
Q3: My reaction with this compound is sluggish and gives a low yield. Could this be related to solubility?
Absolutely. Poor solubility of a reactant is a frequent cause of low reaction rates and yields.[2] If this compound is not fully dissolved, the reaction effectively becomes a heterogeneous mixture, and the reaction can only occur at the surface of the undissolved solid. This dramatically reduces the effective concentration of the reactant in the solution, leading to a slower reaction and incomplete conversion.
Q4: Are there any specific techniques recommended for reactions involving poorly soluble nitriles like this compound?
Yes, several techniques can be employed. One of the most powerful methods for overcoming solubility issues in reactions with ionic reagents is Phase Transfer Catalysis (PTC) .[3][4][5][6][7] PTC facilitates the transfer of a reactant from one phase (e.g., an aqueous or solid phase) to another (an organic phase where the substrate is dissolved), enabling the reaction to proceed efficiently even with immiscible reactants.[3][4] Other strategies include the use of co-solvents, increasing the reaction temperature, and employing specialized solvent systems.[1][8]
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reaction with this compound
Possible Cause: Poor solubility of this compound or the nucleophile in the reaction solvent, leading to a slow and incomplete reaction.
Troubleshooting Steps:
-
Solvent Screening:
-
Consult a solubility table (see Table 1 below for representative data) to select a more appropriate solvent or a solvent mixture.
-
Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good starting points for dissolving dinitriles.
-
Consider using a co-solvent to modify the polarity of the reaction medium.[1][9] For example, adding a small amount of a polar solvent to a nonpolar medium or vice-versa can sometimes improve solubility.
-
-
Increase Reaction Temperature:
-
Gradually increase the reaction temperature while monitoring for any potential side reactions or degradation of starting materials or products.
-
-
Employ Phase Transfer Catalysis (PTC):
-
If your nucleophile is an ionic species (e.g., a salt), PTC is an excellent strategy.
-
A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) or a crown ether, can shuttle the nucleophile into the organic phase to react with the dissolved this compound.[3][6]
-
This is particularly effective for reactions like the synthesis of larger molecules from dihalides and cyanide salts.[3]
-
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low reaction yields potentially caused by solubility issues.
Data Presentation
Table 1: Representative Solubility of this compound in Common Organic Solvents
Disclaimer: The following data is estimated based on the chemical structure of this compound and general solubility principles for similar compounds. Experimental verification is recommended.
| Solvent | Solvent Type | Predicted Solubility ( g/100 mL at 25°C) | Notes |
| Hexane | Nonpolar | Low (< 1) | The nonpolar nature of hexane is not ideal for the polar nitrile groups. |
| Toluene | Nonpolar (Aromatic) | Moderate (1-5) | The aromatic ring can offer some interaction with the nitrile groups. |
| Diethyl Ether | Polar Aprotic | Moderate (1-5) | Offers a balance of polar and nonpolar characteristics. |
| Ethyl Acetate | Polar Aprotic | Moderate to High (5-10) | The ester group provides polarity to interact with the nitrile groups. |
| Tetrahydrofuran (THF) | Polar Aprotic | High (> 10) | A good general-purpose solvent for many organic compounds. |
| Acetone | Polar Aprotic | High (> 10) | The ketone group provides good polarity for dissolving nitriles. |
| Acetonitrile | Polar Aprotic | Very High (Miscible) | "Like dissolves like" principle; the nitrile group in the solvent interacts well with the dinitrile. |
| Dimethylformamide (DMF) | Polar Aprotic | Very High (Miscible) | A strong polar aprotic solvent capable of dissolving a wide range of compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High (Miscible) | A very strong polar aprotic solvent, excellent for dissolving polar and moderately nonpolar compounds. |
| Methanol | Polar Protic | Moderate (1-5) | The hydroxyl group can hydrogen bond, but the overall polarity may not be a perfect match. |
| Ethanol | Polar Protic | Moderate (1-5) | Similar to methanol, with a slightly less polar character. |
| Water | Polar Protic | Very Low (< 0.1) | The long hydrocarbon chain makes it poorly soluble in water. |
Experimental Protocols
Protocol: Synthesis of a Diamine via Reduction of this compound using a Co-solvent System
This protocol describes the reduction of this compound to 1,7-diaminoheptane, where a co-solvent system is used to ensure the solubility of the starting material.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Distilled water
-
Sulfuric acid (10% aqueous solution)
-
Sodium hydroxide (10% aqueous solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup:
-
In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 100 mL of anhydrous THF.
-
To the stirred THF, carefully add 5.0 g of Lithium aluminum hydride (LiAlH₄) in portions under a nitrogen atmosphere.
-
-
Addition of this compound:
-
Dissolve 10.0 g of this compound in a mixture of 50 mL of anhydrous THF and 50 mL of anhydrous diethyl ether. The use of diethyl ether as a co-solvent helps to maintain solubility while moderating the reaction.
-
Transfer the this compound solution to the dropping funnel.
-
Add the this compound solution dropwise to the LiAlH₄ suspension over a period of 1-2 hours, maintaining a gentle reflux. An ice bath may be required to control the initial exothermic reaction.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to a gentle reflux for 4-6 hours, or until TLC or GC-MS analysis indicates the complete consumption of the starting material.
-
-
Work-up:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully and slowly quench the excess LiAlH₄ by the dropwise addition of 5 mL of water, followed by 5 mL of 10% aqueous sodium hydroxide solution, and then 15 mL of water.
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the precipitate and wash it thoroughly with THF.
-
Combine the filtrate and the washings.
-
-
Purification:
-
Acidify the filtrate with a 10% aqueous sulfuric acid solution to a pH of ~2.
-
Separate the aqueous layer and wash the organic layer with water.
-
Make the combined aqueous layer basic (pH ~12) with a 10% aqueous sodium hydroxide solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 1,7-diaminoheptane.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the reduction of this compound using a co-solvent system.
References
- 1. Cosolvent - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. ijirset.com [ijirset.com]
- 6. benchchem.com [benchchem.com]
- 7. iajpr.com [iajpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
Stabilizing Heptanedinitrile under various reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the handling, storage, and stabilization of heptanedinitrile (also known as pimelonitrile) under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] To prevent potential degradation, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. Recommended storage temperatures are typically below 30°C.[2]
Q2: My this compound solution has developed a yellow tint. What could be the cause?
A2: A yellow discoloration can indicate the onset of degradation. This may be caused by exposure to air (oxidation), light (photolytic degradation), or trace impurities that act as catalysts for polymerization or other side reactions. It is crucial to ensure the compound is stored under an inert atmosphere and in an amber or opaque container.
Q3: Is this compound stable in aqueous solutions?
A3: this compound is susceptible to hydrolysis in aqueous solutions, especially under acidic or basic conditions. The nitrile groups can hydrolyze first to amides and subsequently to pimelic acid. The rate of hydrolysis is significantly accelerated by strong acids or bases and elevated temperatures. For reactions in aqueous media, it is critical to control the pH and temperature to minimize this degradation pathway.
Q4: What common reagents are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Contact with these substances can lead to vigorous reactions and rapid degradation. It is also important to avoid contact with strong reducing agents, such as lithium aluminum hydride, which will reduce the nitrile groups to amines.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected Exotherm or Pressure Buildup | Contamination with strong acids, bases, or oxidizing agents. | Immediately and safely quench the reaction (if possible), cool the reaction vessel, and ensure adequate ventilation. Review the experimental protocol for potential sources of contamination. |
| Low Yield in a Reaction | Degradation of this compound due to harsh reaction conditions (e.g., high temperature, extreme pH). | Re-evaluate the reaction conditions. Consider running the reaction at a lower temperature, using a milder pH, or reducing the reaction time. Analyze a sample of the this compound starting material to ensure its purity. |
| Formation of an Insoluble Precipitate | Polymerization or formation of degradation products like pimelic acid (which has limited solubility in some organic solvents). | Characterize the precipitate (e.g., by IR or NMR spectroscopy). If it is a degradation product, adjust reaction conditions to prevent its formation. If it is a polymer, ensure the absence of radical initiators or other catalysts. |
| Inconsistent Reaction Outcomes | Variable quality or degradation of the this compound starting material. | Use a fresh bottle of this compound or purify the existing stock (e.g., by distillation). Always store this compound under an inert atmosphere and protected from light. |
Degradation Pathways and Stability Data
This compound can degrade through several pathways, with hydrolysis and thermal decomposition being the most common.
Key Degradation Pathways
-
Hydrolysis : In the presence of water, this compound can undergo acid- or base-catalyzed hydrolysis. This proceeds in a stepwise manner, first forming the corresponding cyanoamide and ultimately pimelic acid.
-
Oxidation : Strong oxidizing agents can react with the aliphatic chain of this compound. The presence of impurities or exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of light, can also lead to oxidative degradation.
Comparative Stability Data of Aliphatic Dinitriles
Quantitative stability data for this compound is not extensively published. The following table provides a qualitative comparison of factors influencing the stability of aliphatic dinitriles based on general chemical principles.
| Condition | Parameter | Effect on Stability | Comments |
| pH | Acidic (e.g., pH < 4) | Decreased | Catalyzes hydrolysis to pimelic acid. |
| Neutral (e.g., pH 6-8) | Optimal | Hydrolysis is slow at neutral pH and ambient temperature. | |
| Basic (e.g., pH > 10) | Decreased | Catalyzes hydrolysis to the salt of pimelic acid. | |
| Temperature | Elevated (> 80°C) | Decreased | Accelerates hydrolysis and can lead to thermal decomposition. |
| Atmosphere | Air / Oxygen | Potentially Decreased | Risk of oxidation, especially with impurities or light. |
| Inert (N₂, Ar) | Optimal | Prevents oxidation. | |
| Light | UV or Sunlight | Potentially Decreased | Can promote photolytic degradation and radical reactions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[5][6]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
HPLC system with a suitable detector (e.g., UV or MS)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool, neutralize with NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M NaOH.
-
Keep the mixture at room temperature for 8 hours.
-
Neutralize with HCl and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid or neat liquid sample of this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in a suitable solvent and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette to a light source providing a minimum of 1.2 million lux hours and 200 watt-hours/m².[7]
-
Analyze the sample and a control sample stored in the dark.
-
-
Analysis: Analyze all stressed samples and a non-stressed control sample by a suitable, validated HPLC method to quantify the remaining this compound and detect any degradation products.
Visualizations
Caption: Troubleshooting flowchart for this compound instability.
Caption: Stepwise hydrolysis of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. file.chemscene.com [file.chemscene.com]
- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 4. Thermal decomposition products of polyacrylonitrile - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Scaling Up Heptanedinitrile Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the laboratory-scale production and scale-up of Heptanedinitrile (Pimelonitrile).
Frequently Asked Questions (FAQs)
Q1: What are the primary laboratory methods for synthesizing this compound?
A1: this compound can be synthesized through several established methods. The most common include:
-
Kolbe Nitrile Synthesis: This classic method involves the reaction of an alkyl dihalide (e.g., 1,5-dibromopentane) with a metal cyanide, such as potassium or sodium cyanide, in a nucleophilic substitution reaction.[1][2] While straightforward, it requires stringent safety protocols due to the high toxicity of cyanide reagents.[1][2]
-
Dehydration of Primary Amides: Heptanediamide (pimelamide) can be dehydrated to form this compound.[3] Common dehydrating agents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃).[3][4]
-
Biocatalytic Synthesis: An emerging, cyanide-free alternative involves the use of aldoxime dehydratases.[5][6] This method converts α,ω-dialdoximes into the corresponding dinitriles under mild, ambient conditions, offering a highly selective and safer route.[5]
Q2: What are the critical safety precautions for this compound synthesis?
A2: Safety is paramount, particularly when using traditional methods.
-
Cyanide Toxicity: Metal cyanides used in the Kolbe synthesis are highly toxic.[2] All manipulations should be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory. A cyanide antidote kit should be readily available.
-
Reactive Reagents: Dehydrating agents like SOCl₂ and P₂O₅ are corrosive and react violently with water.[4] They must be handled in an anhydrous environment.
-
Solvent Hazards: Many organic solvents used in synthesis and purification are flammable and toxic. Ensure proper ventilation and avoid ignition sources.
Q3: How can I monitor the progress of the synthesis reaction?
A3: Reaction monitoring is crucial for determining completion and optimizing conditions.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for qualitatively tracking the consumption of starting materials and the formation of the product.[7][8]
-
Gas Chromatography (GC): For quantitative analysis, GC can be used to determine the conversion rate and the purity of the product at various time points.[5]
Q4: What are the main challenges when scaling up the reaction from benchtop to a larger scale?
A4: Scaling up a chemical synthesis presents several challenges that are not always apparent at the lab scale.[9]
-
Heat and Mass Transfer: Reactions that are easily controlled in a small flask can become difficult to manage at larger volumes due to limitations in heat dissipation and mixing efficiency.[10][11] This can lead to localized "hot spots," causing side reactions and reducing yield.[12]
-
Reagent and Solvent Cost: The economic feasibility of using expensive reagents, catalysts, or solvents diminishes significantly at a larger scale.[9][11]
-
Safety and Handling: The risks associated with toxic or reactive chemicals increase exponentially with quantity.[9]
-
Purification: Methods like column chromatography that are practical for small quantities become cumbersome and expensive for multi-gram or kilogram-scale purification. Alternative methods like vacuum distillation or recrystallization should be considered.[7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during synthesis and purification.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps & Recommendations |
| Incomplete Reaction | Monitor Progress: Use TLC or GC to confirm if the starting material is being consumed.[7][12] Extend Reaction Time/Increase Temperature: If the reaction is sluggish, cautiously increase the reaction time or temperature. Check Reagent Purity: Impurities in starting materials or reagents can inhibit the reaction.[12] Use materials of appropriate purity. |
| Reagent Decomposition | Use Fresh Reagents: Dehydrating agents and other moisture-sensitive compounds can degrade over time. Use freshly opened or properly stored reagents. Ensure Anhydrous Conditions: For reactions requiring dry conditions (e.g., amide dehydration), ensure all glassware is oven-dried and use anhydrous solvents. |
| Side Reactions | Hydrolysis: The nitrile product can hydrolyze back to an amide, especially under harsh acidic or basic conditions.[4] Consider using milder reagents or reaction conditions. Polymerization: Some reaction pathways can lead to the formation of polymeric byproducts.[7] Adjusting reactant concentrations or temperature may mitigate this. |
Issue 2: Persistent Impurities in Final Product
| Possible Cause | Troubleshooting Steps & Recommendations |
| Unreacted Starting Material | Drive Reaction to Completion: See "Incomplete Reaction" above. Optimize Purification: If starting materials have a significantly different polarity from the product, they can often be removed via column chromatography.[7] |
| Formation of Amide Byproduct | Control Water Content: Minimize exposure to moisture during the reaction and workup to prevent hydrolysis. Chromatographic Separation: Amides are typically more polar than nitriles and can often be separated by silica gel chromatography.[7] |
| Co-elution of Impurities | Optimize Chromatography: If an impurity has a similar polarity to your product, try using a less polar solvent system to increase retention times or employ a shallow gradient elution.[7] Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may provide better resolution.[7] |
Issue 3: Difficulty with Product Isolation and Purification
| Possible Cause | Troubleshooting Steps & Recommendations |
| Product is a High-Boiling Oil | Vacuum Distillation: For non-heat-sensitive compounds, distillation under reduced pressure is the preferred method for purifying high-boiling liquids, as it lowers the boiling point and prevents decomposition.[7] |
| Compound Loss During Recrystallization | Select Appropriate Solvent: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] Use a Solvent Pair: If a single solvent is too effective, use a solvent pair (one in which the compound is soluble and one in which it is insoluble) to fine-tune solubility.[7] |
| Poor Separation on Silica Gel Column | Optimize Solvent System with TLC: Before running a column, test various solvent systems using TLC to find one that gives good separation between your product and impurities.[7] A starting point for polar dinitriles could be 100% ethyl acetate or a methanol/dichloromethane mixture.[7] |
Experimental Protocols
Disclaimer: These are generalized protocols and may require optimization for your specific laboratory conditions and scale.
Protocol 1: Synthesis of this compound via Dehydration of Heptanediamide
This protocol is adapted from general procedures for the dehydration of primary amides.[3]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add heptanediamide. Add an inert, high-boiling solvent such as toluene or xylene.
-
Addition of Dehydrating Agent: Slowly and carefully add a dehydrating agent (e.g., phosphorus oxychloride (POCl₃), ~2.2 equivalents) to the stirred suspension at 0 °C.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation.
Protocol 2: Synthesis via Kolbe Nitrile Synthesis (High-Toxicity Warning)
This protocol involves highly toxic cyanide and must be performed with extreme caution in a certified fume hood.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium cyanide (NaCN, ~2.1 equivalents) in a suitable solvent like DMSO or aqueous ethanol.
-
Addition of Alkyl Dihalide: Slowly add 1,5-dibromopentane to the cyanide solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and pour it into a large volume of water.
-
Extraction: Extract the product with an organic solvent like diethyl ether.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Visualizations
Synthesis and Purification Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: Decision-making workflow for troubleshooting low product yield.
Synthetic Pathways to this compound
Caption: Comparison of common synthetic routes to this compound.
References
- 1. Nitrile Synthesis: Methods and Applications | Algor Cards [cards.algoreducation.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. Biocatalytic production of adiponitrile and related aliphatic linear α,ω-dinitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. primescholars.com [primescholars.com]
- 10. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 11. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting common issues in Heptanedinitrile reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for common issues encountered during the synthesis and handling of heptanedinitrile (also known as pimelonitrile).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound? A1: The most prevalent laboratory-scale synthesis involves the nucleophilic substitution of a 1,5-dihalopentane (e.g., 1,5-dibromopentane or 1,5-dichloropentane) with an alkali metal cyanide, such as sodium or potassium cyanide. This SN2 reaction is often facilitated by a phase-transfer catalyst to improve reaction rates and yields.
Q2: Why is my this compound yield consistently low? A2: Low yields can stem from several factors, including incomplete reaction, competing side reactions like elimination (E2), or hydrolysis of the nitrile groups. Reaction temperature, solvent choice, and inadequate mixing in heterogeneous reactions are critical parameters to control. The use of a phase-transfer catalyst is highly recommended to enhance the nucleophilicity of the cyanide ion and improve the overall yield.[1][2]
Q3: What are the primary impurities I should expect in my crude this compound? A3: Common impurities include unreacted 1,5-dihalopentane, mono-substituted intermediates (e.g., 6-bromohexanenitrile), and byproducts from elimination reactions (e.g., pentenylnitriles). If water is present in the reaction, partial or complete hydrolysis can lead to the formation of 7-amino-7-oxoheptanenitrile (the mono-amide) or pimelic acid.
Q4: How can I purify crude this compound? A4: Purification is typically achieved by vacuum distillation. Due to its relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition. If solid impurities are present, filtration may be required before distillation. For high-purity requirements, column chromatography on silica gel can be employed.
Q5: What analytical techniques are best for assessing the purity of this compound? A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method to identify and quantify volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure and assessing purity against a known standard. Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of the characteristic nitrile peak (~2245 cm⁻¹) and the absence of hydroxyl (from hydrolysis) or carbonyl groups.
Troubleshooting Guide
This section addresses specific problems encountered during this compound synthesis.
Problem 1: Low or No Conversion of Starting Material
-
Possible Cause 1: Ineffective Mass Transfer. In a two-phase system (e.g., solid NaCN and an organic solvent), the cyanide salt may not be sufficiently available in the organic phase to react.
-
Solution: Increase agitation speed (minimum 300-400 rpm) to maximize the interfacial surface area. Introduce a phase-transfer catalyst (PTC) like Tetrabutylammonium Bromide (TBAB) or Aliquat 336 to shuttle the cyanide anion into the organic phase.[1]
-
-
Possible Cause 2: Inappropriate Solvent. The solvent may not adequately dissolve the alkyl halide or the catalyst-cyanide ion pair.
-
Solution: Use a polar aprotic solvent like DMSO, DMF, or acetonitrile, which can help dissolve the reactants and promote the SN2 reaction.
-
-
Possible Cause 3: Low Reaction Temperature. The activation energy for the reaction may not be met.
-
Solution: Gradually increase the reaction temperature. For the reaction of 1,5-dihalopentanes, temperatures in the range of 70-100 °C are common. Monitor for the formation of elimination byproducts.
-
Problem 2: Significant Formation of Elimination Byproducts
-
Possible Cause 1: Reaction Temperature is Too High. Higher temperatures thermodynamically favor elimination reactions over substitution.[3]
-
Solution: Lower the reaction temperature. Find an optimal balance where the substitution reaction proceeds at a reasonable rate without significant elimination.
-
-
Possible Cause 2: Sterically Hindered or Strong Base. Although cyanide is a relatively weak base, its basicity can be enhanced in certain solvents, leading to elimination.
-
Solution: Use a less polar aprotic solvent to minimize the basicity of the cyanide ion. Ensure the absence of stronger, non-nucleophilic bases in the reaction mixture.
-
Problem 3: Product is Contaminated with Hydrolysis Byproducts (Amides, Carboxylic Acids)
-
Possible Cause 1: Presence of Water. Water can hydrolyze the nitrile groups, especially under elevated temperatures and if acidic or basic conditions develop. The reaction with sodium cyanide in ethanol is preferred to mitigate this.[4]
-
Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering.
-
-
Possible Cause 2: Workup Procedure. Quenching the reaction with excessive water or using strongly acidic/basic conditions during workup can induce hydrolysis.
-
Solution: Use a neutral aqueous quench (e.g., brine) to wash the organic layer. Avoid prolonged contact with aqueous phases.
-
Data Presentation
Table 1: Illustrative Effect of Phase-Transfer Catalyst (PTC) on Dinitrile Synthesis Yield
The following table provides representative data illustrating the significant impact of a phase-transfer catalyst on the yield of a generic dinitrile synthesis from its corresponding dihalide. Actual yields for this compound may vary based on specific conditions.
| Entry | Dihalide (Substrate) | Cyanide Source | Catalyst (2 mol%) | Solvent | Temp (°C) | Time (h) | Illustrative Yield (%) |
| 1 | 1,5-Dibromopentane | NaCN | None | Toluene | 100 | 24 | < 20% |
| 2 | 1,5-Dibromopentane | NaCN | TBAB | Toluene | 100 | 6 | > 85% |
| 3 | 1,5-Dichloropentane | KCN | None | DMF | 90 | 18 | ~ 50% |
| 4 | 1,5-Dichloropentane | KCN | Aliquat 336 | Toluene | 90 | 5 | > 90% |
TBAB: Tetrabutylammonium Bromide Aliquat 336: Methyltrioctylammonium chloride
Experimental Protocols
Key Experiment: Synthesis of this compound from 1,5-Dibromopentane using Phase-Transfer Catalysis
This protocol is a representative procedure based on established methods for nucleophilic cyanation of alkyl halides.
Materials:
-
1,5-Dibromopentane (1.0 eq)
-
Sodium Cyanide (NaCN) (2.2 eq), finely powdered
-
Tetrabutylammonium Bromide (TBAB) (0.02 eq)
-
Toluene, anhydrous
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer. Ensure all glassware is oven-dried.
-
Charging Reagents: To the flask, add finely powdered sodium cyanide (2.2 eq), tetrabutylammonium bromide (0.02 eq), and anhydrous toluene to create a slurry.
-
Addition of Substrate: Begin vigorous stirring (e.g., 400 rpm) and add 1,5-dibromopentane (1.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 90-100 °C. Monitor the reaction progress by GC or TLC by observing the disappearance of the 1,5-dibromopentane spot. The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add deionized water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and separate the organic (toluene) layer.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene solvent using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
-
Mandatory Visualizations
Caption: Reaction pathway for this compound synthesis and common side reactions.
Caption: Troubleshooting workflow for common this compound reaction issues.
References
Technical Support Center: Purification of Pimelonitrile
Welcome, Researchers, Scientists, and Drug Development Professionals.
This guide provides comprehensive technical support for the purification of Pimelonitrile (also known as 1,5-Dicyanopentane or Heptanedinitrile). Here you will find answers to frequently asked questions, detailed troubleshooting guides for common issues, and step-by-step experimental protocols to ensure you achieve the desired purity for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude Pimelonitrile?
A1: Impurities in Pimelonitrile typically originate from the synthesis process.[1] They can be broadly categorized as:
-
Unreacted Starting Materials & Reagents: Depending on the synthetic route, these can include precursors and catalysts.[1]
-
Byproducts: Side reactions may lead to the formation of related compounds like amides (from partial hydrolysis) or polymeric materials.[2][3]
-
Water: Many nitriles are hygroscopic, and water is a very common impurity from reagents or atmospheric exposure.[1]
-
Degradation Products: Pimelonitrile can degrade at high temperatures or in the presence of strong acids or bases, potentially forming amides or carboxylic acids.[1][4]
-
Residual Solvents: Solvents used during the synthesis or initial workup may remain in the crude product.[1]
Q2: What is the most effective method for purifying liquid Pimelonitrile?
A2: For a high-boiling liquid like Pimelonitrile, fractional vacuum distillation is the most effective and common purification method.[2] This technique is ideal for separating Pimelonitrile from non-volatile residues, as well as from impurities with boiling points that are different from the main product. Using a vacuum is crucial to lower the boiling point and prevent thermal decomposition.[2]
Q3: How can I accurately assess the purity of my Pimelonitrile sample?
A3: Several analytical techniques are suitable for determining the purity of Pimelonitrile. The choice depends on the available equipment and the information required.
-
Gas Chromatography (GC): This is the most common method cited for Pimelonitrile purity analysis (>98.0% by GC).[5] It is excellent for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate Pimelonitrile from non-volatile or thermally sensitive impurities.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR can confirm the structure of Pimelonitrile and detect impurities, although it is less sensitive for quantification of minor impurities compared to GC.
-
Karl Fischer Titration: This is the standard method for accurately quantifying water content.[1]
Q4: My Pimelonitrile sample is slightly yellow. Does this indicate impurity?
A4: While high-purity Pimelonitrile is typically colorless, a light yellow color is common in commercially available products and does not necessarily indicate significant impurity.[5][7] However, a darker yellow or brown color may suggest the presence of high-boiling point impurities or degradation products, warranting further purification.
Troubleshooting Guides
This section addresses specific problems you may encounter during the purification of Pimelonitrile.
Problem 1: Product is discolored (dark yellow or brown) after distillation.
-
Possible Cause: The distillation temperature was too high, causing thermal decomposition of the Pimelonitrile.
-
Troubleshooting Steps:
-
Use Vacuum Distillation: Lower the pressure of the system to significantly reduce the boiling point of Pimelonitrile.[2] This is the most critical step to prevent degradation.
-
Check for Air Leaks: Ensure all joints in your distillation apparatus are properly sealed. Oxygen ingress at high temperatures can promote oxidation and discoloration.
-
Pre-treat with Activated Charcoal: If the crude material is highly colored, stir it with a small amount of activated charcoal before filtration and distillation to adsorb high-molecular-weight colored impurities.
-
Problem 2: GC analysis shows multiple impurity peaks after purification.
-
Possible Cause 1: Inefficient separation during distillation. This occurs when the boiling points of the impurities are too close to that of Pimelonitrile.
-
Troubleshooting Steps:
-
Use a Fractionating Column: For impurities with close boiling points, a simple distillation is insufficient. Use a fractionating column (e.g., Vigreux or packed with Raschig rings) to increase the separation efficiency.[1]
-
Control the Distillation Rate: Distill slowly to allow for proper equilibrium between the liquid and vapor phases in the column. A rate of 1-2 drops per second for the collected distillate is a good starting point.
-
Discard a Forerun: Always discard the first fraction (the forerun), as it will be enriched with lower-boiling impurities.[1]
-
-
Possible Cause 2: The product is contaminated with acidic or basic impurities.
-
Troubleshooting Steps:
-
Perform a Pre-distillation Wash: Before distilling, wash the crude Pimelonitrile in a separatory funnel. Use a dilute aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities, followed by a wash with deionized water to remove any remaining salts.[1] For basic impurities, a wash with dilute acid (e.g., 5% HCl) can be used.
-
-
Possible Cause 3: The compound is degrading in the GC injector port.
-
Troubleshooting Steps:
-
Lower the Injector Temperature: If Pimelonitrile is decomposing at high temperatures, lowering the GC inlet temperature may prevent the formation of artifacts.[8]
-
Confirm with NMR: Analyze the sample by ¹H-NMR. If the NMR spectrum is clean but the GC shows impurities, it strongly suggests degradation is occurring during the GC analysis.[8]
-
Problem 3: The purified Pimelonitrile has a high water content.
-
Possible Cause: Inadequate drying before distillation or absorption of atmospheric moisture.
-
Troubleshooting Steps:
-
Use an Effective Drying Agent: Before distillation, dry the washed Pimelonitrile with a suitable anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Molecular sieves are also very effective.[1]
-
Ensure Sufficient Drying Time: Allow the product to stand over the drying agent for at least 30 minutes with occasional swirling. The drying agent should move freely when swirled, indicating the product is dry.[1]
-
Use Dry Glassware and an Inert Atmosphere: Ensure all glassware is oven-dried before use. Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent the hygroscopic nitrile from absorbing moisture.[1]
-
Data Presentation
Table 1: Physical and Chemical Properties of Pimelonitrile
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 646-20-8 | [7][9][10] |
| Molecular Formula | C₇H₁₀N₂ | [7][9][10] |
| Molecular Weight | 122.17 g/mol | [5][7] |
| Appearance | Colorless to light yellow liquid | [5][7] |
| Boiling Point | 175-176 °C at 14 mmHg (Torr) | [9][10] |
| Density | ~0.95 g/mL at 25 °C | [9] |
| Refractive Index | ~1.441 at 20 °C | [9] |
| Solubility | Insoluble in water; miscible with ethanol, chloroform, ether |[7] |
Table 2: Comparison of Primary Purification Methods for Pimelonitrile
| Method | Principle | Advantages | Disadvantages | Best For Removing |
|---|---|---|---|---|
| Fractional Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Excellent for large quantities; effectively removes non-volatile and many volatile impurities; prevents thermal decomposition. | Requires specialized glassware (vacuum pump, manometer); less effective for azeotropes or impurities with very close boiling points. | High/low boiling point impurities, colored residues, salts. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica gel). | High resolution for impurities with different polarities; can be performed at room temperature. | Can be slow and requires large volumes of solvent; risk of compound degradation on acidic silica gel.[4] | Polar impurities (e.g., amides) and non-volatile materials. |
Table 3: Analytical Methods for Purity Assessment
| Technique | Principle | Typical Limit of Detection (LOD) | Key Application for Pimelonitrile |
|---|---|---|---|
| GC-FID | Separation by volatility; detection by flame ionization. | ~0.005% | Standard method for quantifying volatile organic impurities and assessing overall purity. |
| RP-HPLC | Separation by polarity on a non-polar stationary phase. | ~0.01% | Useful for detecting non-volatile or thermally sensitive impurities (e.g., degradation products, salts). |
| qNMR | Quantification based on signal integration relative to an internal standard. | ~0.1% | Provides structural confirmation and can quantify major components without requiring a pure standard of the impurity. |
Experimental Protocols
Protocol 1: Pre-Purification Wash to Remove Acidic Impurities
-
Place the crude Pimelonitrile in a separatory funnel of appropriate size.
-
Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Add an equal volume of deionized water to the funnel. Shake and allow the layers to separate. Drain and discard the aqueous layer.
-
Repeat the water wash (Step 5) until the aqueous layer is neutral (test with pH paper).
-
Drain the washed Pimelonitrile (top organic layer) into a dry Erlenmeyer flask.
Protocol 2: Fractional Vacuum Distillation
-
Drying: Add an anhydrous drying agent (e.g., magnesium sulfate) to the washed Pimelonitrile. Swirl and let it stand for at least 30 minutes.
-
Setup: Assemble a fractional distillation apparatus using oven-dried glassware.[1] This includes a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.[11][12]
-
Filtration: Filter the dried Pimelonitrile directly into the distilling flask to remove the drying agent. Add a few boiling chips or a magnetic stir bar.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap and a manometer. Ensure all joints are sealed with vacuum grease. Slowly evacuate the system to the desired pressure (e.g., ~14 mmHg).
-
Heating: Begin heating the distilling flask gently using a heating mantle.[1]
-
Forerun Collection: As the liquid begins to boil and condense, collect the first 5-10% of the distillate (the forerun) in a separate receiving flask. This fraction contains low-boiling impurities.
-
Main Fraction Collection: When the temperature at the distillation head stabilizes at the boiling point of Pimelonitrile at that pressure (approx. 175 °C at 14 mmHg), switch to a clean receiving flask to collect the main product fraction.[9]
-
Completion: Continue distillation only while the temperature remains constant. Stop the distillation before the flask boils to dryness to avoid concentrating explosive residues.
-
Shutdown: Remove the heat source and allow the system to cool completely before slowly reintroducing air.
Protocol 3: Purity Analysis by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of the purified Pimelonitrile (e.g., ~1 mg/mL) in a high-purity solvent such as acetonitrile or dichloromethane.
-
Instrumentation (Typical Conditions):
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms or equivalent) is suitable.
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 280 °C.
-
Oven Program: Start at a lower temperature (e.g., 75 °C) and ramp up at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) to ensure separation of all volatile components.
-
Carrier Gas: Helium or Hydrogen.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Analysis: Analyze the resulting chromatogram. Purity is typically calculated as the area of the Pimelonitrile peak divided by the total area of all peaks, expressed as a percentage.
Visualizations
// Node Definitions Crude [label="Crude Pimelonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; PreTreat [label="Pre-Treatment\n(Aqueous Wash)", fillcolor="#FBBC05", fontcolor="#202124"]; Dry [label="Drying\n(Anhydrous MgSO₄)", fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="Primary Purification\n(Fractional Vacuum Distillation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Purity Analysis\n(GC, NMR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure [label="Pure Pimelonitrile\n(>98%)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Crude -> PreTreat [label=" Remove acids/\n bases"]; PreTreat -> Dry [label=" Remove\n water"]; Dry -> Purify [label=" Separate by\n boiling point"]; Purify -> Analyze [label=" Verify\n purity"]; Analyze -> Pure [label=" Store under\n inert atmosphere"]; } }
Caption: General workflow for purifying crude Pimelonitrile.
// Nodes start [label="Analyze Purified Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; q_color [label="Is product\ndiscolored?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_gc [label="Are there extra\npeaks in GC?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_water [label="Is water content\nhigh?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
sol_color [label="Use Vacuum Distillation\nLower Temperature", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_gc [label="Use Fractionating Column\nWash Crude Product", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_water [label="Use Effective Drying Agent\nDry Glassware & Use N₂", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
end_ok [label="Product is Pure", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> q_color; q_color -> q_gc [label="No"]; q_color -> sol_color [label="Yes"];
q_gc -> q_water [label="No"]; q_gc -> sol_gc [label="Yes"];
q_water -> end_ok [label="No"]; q_water -> sol_water [label="Yes"]; }
Caption: Decision tree for troubleshooting Pimelonitrile purification.
// Relationships I1 -> M1; I2 -> M2; I3 -> M3; I4 -> M3; I4 -> M4; M3 -> M1 [style=dashed, label="is a pre-step for"]; M4 -> M1 [style=dashed, label="is a pre-step for"]; }
Caption: Logical guide for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US9394242B2 - Method for preparing dinitrile compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Pimelonitrile | 646-20-8 | TCI AMERICA [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. CAS 646-20-8: Pimelonitrile | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Enhancing Heptanedinitrile Hydrogenation Efficiency
Welcome to the technical support center for the hydrogenation of heptanedinitrile. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing experimental procedures and troubleshooting common issues encountered during the synthesis of 1,7-diaminoheptane.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1,7-diaminoheptane?
A1: The most prevalent industrial method for producing 1,7-diaminoheptane is the catalytic hydrogenation of this compound, also known as pimelonitrile.[1] This process involves reacting this compound with hydrogen gas in the presence of a metal catalyst.
Q2: Which catalysts are typically used for this compound hydrogenation?
A2: A variety of metal catalysts can be used for this reaction. The most common are Raney nickel and cobalt catalysts.[1] Palladium and platinum-based catalysts are also effective for nitrile hydrogenation.[2][3] The choice of catalyst can significantly impact the reaction's efficiency and selectivity.
Q3: What are the typical reaction conditions for this process?
A3: The reaction is generally carried out in a high-pressure autoclave reactor. Typical conditions include temperatures ranging from 100-150°C and hydrogen pressures between 50-150 atm.[1] Common solvents for this reaction include ethanol and tetrahydrofuran (THF).[1]
Q4: What are the main challenges in this compound hydrogenation?
A4: The primary challenges are achieving high selectivity for the desired primary diamine (1,7-diaminoheptane) and minimizing the formation of side products, such as secondary and tertiary amines. Catalyst deactivation can also be an issue.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the hydrogenation reaction can be monitored by measuring the uptake of hydrogen gas.[1] As the reaction proceeds, the consumption of hydrogen will decrease and eventually stop once the reaction is complete.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of this compound | 1. Inactive Catalyst: The catalyst may have been improperly activated or has deactivated over time. 2. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. 3. Low Reaction Temperature: The temperature may not be high enough to achieve a reasonable reaction rate. 4. Poor Mass Transfer: Inefficient stirring can lead to poor contact between the reactants, catalyst, and hydrogen. | 1. Ensure the catalyst is properly activated and handled under an inert atmosphere to prevent deactivation.[1] Consider using a fresh batch of catalyst. 2. Increase the hydrogen pressure within the recommended range (50-150 atm).[1] 3. Gradually increase the reaction temperature, monitoring for any increase in side product formation.[1] 4. Increase the stirring speed to improve mass transfer. |
| Poor Selectivity (Formation of Secondary and Tertiary Amines) | 1. Reaction Mechanism: The primary amine product can react with intermediate imines to form secondary amines, which can further react to form tertiary amines. 2. Catalyst Acidity: Acidic sites on the catalyst support can promote condensation reactions that lead to secondary and tertiary amines. 3. High Reaction Temperature: Higher temperatures can sometimes favor the formation of side products. | 1. The addition of ammonia to the reaction mixture can help to suppress the formation of secondary and tertiary amines. 2. Consider using a catalyst with a more neutral or basic support. Modification of the catalyst with an alkali metal, such as potassium, can reduce acidity and improve selectivity. 3. Optimize the reaction temperature to find a balance between a good reaction rate and high selectivity. |
| Catalyst Deactivation | 1. Poisoning: Impurities in the reactants or solvent can poison the catalyst. 2. Sintering: High reaction temperatures can cause the metal particles of the catalyst to agglomerate, reducing its active surface area. 3. Fouling: High molecular weight byproducts can deposit on the catalyst surface, blocking active sites. | 1. Ensure the purity of the this compound, solvent, and hydrogen gas. 2. Operate at the lowest effective temperature to minimize sintering. 3. Optimize reaction conditions to minimize the formation of byproducts. |
| Hydrogenolysis (Cleavage of C-N or C-C bonds) | 1. Catalyst Choice: Some catalysts, like palladium, can be more prone to causing hydrogenolysis at higher temperatures. 2. High Hydrogen Pressure and Temperature: Aggressive reaction conditions can promote unwanted bond cleavage. | 1. Consider using a different catalyst, such as Raney nickel or cobalt, which may be less prone to hydrogenolysis under your desired conditions. 2. Carefully control the hydrogen pressure and temperature to minimize these side reactions. |
Data on Catalyst Performance in Dinitrile Hydrogenation
The following table summarizes data from a study on the hydrogenation of adiponitrile to hexamethylenediamine, a reaction that is chemically similar to the hydrogenation of this compound. This data illustrates the impact of reaction conditions on the yield of the desired diamine.
| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | ADN/Catalyst Weight Ratio | ADN/HMDA Volumetric Ratio | HMDA Yield (%) |
| Raney Ni | 100 | 8 | 15 | 0.2 | 100 |
| Raney Ni | 80 | 8 | 15 | 0.06 | 100 |
| Raney Ni | 80 | 8 | 15 | 0.38 | 90.5 |
| Raney Co | 80 | 8 | 15 | 0.06 | 97 |
| Raney Co | 100 | 8 | 15 | 0.2 | 85 |
Data adapted from a study on adiponitrile (ADN) hydrogenation to hexamethylenediamine (HMDA).[4] This data is presented to illustrate general trends and the influence of reaction parameters on diamine yield in a comparable system.
Experimental Protocols
Representative Protocol for Catalytic Hydrogenation of this compound
1. Reaction Setup:
-
A high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, temperature and pressure controls is used.[1]
-
The reactor is charged with this compound (pimelonitrile) and a suitable solvent, such as ethanol or tetrahydrofuran (THF).[1]
2. Catalyst Addition:
-
A Raney nickel or cobalt catalyst is typically used.[1]
-
The catalyst is added to the reactor under an inert atmosphere (e.g., argon or nitrogen) to prevent deactivation.[1]
3. Hydrogenation:
-
The reactor is sealed and purged with nitrogen to remove any air.
-
The reactor is then pressurized with hydrogen gas.
-
The reaction mixture is heated to the desired temperature (typically 100-150°C) and stirred vigorously.[1]
-
The hydrogen pressure is maintained within the desired range (typically 50-150 atm).[1]
-
The reaction progress is monitored by observing the rate of hydrogen uptake.[1]
4. Work-up:
-
Upon completion of the reaction (i.e., when hydrogen uptake ceases), the reactor is cooled to room temperature.
-
The excess hydrogen is carefully vented in a well-ventilated fume hood.
-
The catalyst is removed from the reaction mixture by filtration.[1]
5. Purification:
-
The solvent is removed from the filtrate, for example, by rotary evaporation.[1]
-
The crude 1,7-diaminoheptane is then purified by fractional distillation under reduced pressure.[1]
Visualizations
Caption: Main reaction pathway for the hydrogenation of this compound.
Caption: Formation of secondary and tertiary amine side products.
Caption: General experimental workflow for this compound hydrogenation.
References
Technical Support Center: Forced Degradation Studies of Heptanedinitrile for Impurity Profiling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals performing forced degradation studies on Heptanedinitrile.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: I am observing unexpected peaks in my chromatogram that are not present in the unstressed control sample. What should I do?
Answer: The appearance of new peaks is the primary goal of a forced degradation study, as these likely represent degradation products. However, peaks can also originate from other sources. Follow these steps to investigate:
-
Verify the Source:
-
Blank Injection: Analyze a blank sample (injection of the mobile phase or diluent alone) to rule out contamination from the solvent or the analytical system itself.
-
Placebo Analysis: If working with a formulation, analyze a placebo sample (all excipients without this compound) subjected to the same stress conditions. This helps differentiate degradants of the active ingredient from those of the excipients.[1]
-
-
Characterize the Peaks:
-
Peak Purity Analysis: Use a Diode Array Detector (DAD) or Photo Diode Array (PDA) to check the peak purity of the main this compound peak and the new impurity peaks. Co-elution can lead to inaccurate quantification.
-
Mass Spectrometry (MS): Couple your separation method (HPLC/UPLC/GC) with a mass spectrometer to obtain mass-to-charge (m/z) ratio information for the unknown peaks.[2][3][4] This is a critical step in the structural elucidation of impurities.
-
-
Review Experimental Conditions:
-
Ensure that any reagents used for stress conditions (e.g., acids, bases, oxidizing agents) are pure and do not introduce interfering substances.
-
A logical workflow can help diagnose the source of unexpected peaks.
Caption: Troubleshooting flow for unexpected chromatographic peaks.
Question: My results show minimal or no degradation of this compound even after applying stress conditions. What could be the reason?
Answer: This indicates that the applied stress is insufficient to degrade the molecule, or there may be an issue with your analytical method.
-
Increase Stress Severity: this compound may be intrinsically stable under the initial conditions. Gradually increase the severity of the stressor.[1]
-
Acid/Base: Increase the concentration of the acid/base (e.g., from 0.1 M to 1 M), increase the temperature (e.g., from room temperature to 60°C), or prolong the exposure time.[5]
-
Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%) or extend the duration.
-
Thermal: Increase the temperature in increments (e.g., 10°C above the accelerated stability condition temperature).[6]
-
-
Check Sample Preparation: Ensure that this compound is fully dissolved in the solution before and during the stress application. Poor solubility can protect the molecule from degradation. For water-sensitive compounds, anhydrous conditions might be necessary.[7]
-
Method Sensitivity: Confirm that your analytical method is sensitive enough to detect small changes. The target degradation is typically between 5-20%.[6][8] If degradation is less than 5%, it may be difficult to distinguish from analytical variability.
Question: I am having difficulty achieving mass balance in my forced degradation study. What are the common causes?
Answer: Poor mass balance suggests that not all components are being accounted for by the analytical method. Common causes include:
-
Co-elution: One or more degradation products may be co-eluting with the main this compound peak or with each other. A peak purity analysis is essential to check for this.
-
Non-Chromophoric Degradants: Some degradants may lack a UV-active chromophore and will be invisible to a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can help detect these impurities.
-
Volatile Impurities: Degradation may produce volatile impurities that are lost during sample preparation or are not detectable by HPLC. Gas Chromatography (GC) may be a more suitable technique for their analysis.[4][9]
-
Precipitation: Degradation products may be insoluble in the sample diluent and precipitate out of the solution, leading to an incomplete analysis. Visually inspect your samples and consider using a different diluent.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the forced degradation of this compound?
A1: A standard set of starting conditions should be employed to cover various degradation pathways, as recommended by ICH guidelines.[6][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][8]
| Stress Condition | Reagent/Parameter | Typical Starting Conditions | Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temperature / 60°C | 24 - 48 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature / 60°C | 24 - 48 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | Dry Heat | 80°C | 48 hours |
| Photolytic | Light Exposure | 1.2 million lux hours (Visible) & 200 watt hours/m² (UV) | As required |
Q2: How can I determine the chemical structure of the unknown degradation products?
A2: Structural elucidation is a multi-step process combining various analytical techniques:
-
LC-MS/MS: Provides the molecular weight of the impurity and fragmentation patterns, which offer clues about its structure.[3]
-
High-Resolution Mass Spectrometry (HRMS): Techniques like TOF or Orbitrap provide a highly accurate mass measurement, allowing for the determination of the elemental composition (molecular formula) of the impurity.[11]
-
Isolation: If further characterization is needed, the impurity can be isolated using preparative HPLC.[12]
-
NMR Spectroscopy: Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for definitive structural elucidation.[4][12]
Q3: What is the primary degradation pathway I should expect for this compound?
A3: For a dinitrile compound like this compound (NC-(CH₂)₅-CN), the most anticipated degradation pathway, especially under hydrolytic (acidic or basic) conditions, involves the sequential hydrolysis of the nitrile functional groups.
-
Step 1: Hydrolysis to Amide: One or both nitrile groups can hydrolyze to form a primary amide (-CONH₂).
-
Step 2: Hydrolysis to Carboxylic Acid: The amide group can further hydrolyze to a carboxylic acid (-COOH), releasing ammonia.
This can result in several potential degradation products, such as the mono-amide, di-amide, mono-acid, and the final di-acid (Pimelic acid).
Caption: Hypothetical hydrolytic degradation pathway for this compound.
Q4: Which analytical technique is most suitable for impurity profiling of this compound?
A4: The most common and powerful technique for impurity profiling and stability-indicating assays is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), usually with UV detection.[10][13] For comprehensive analysis:
-
HPLC/UPLC with DAD/PDA: For separation and initial quantification.
-
LC-MS: For identification and confirmation of impurities.[3]
-
GC-MS: Should be considered for identifying and quantifying any potential volatile or semi-volatile impurities or residual solvents.[11][14]
Experimental Protocols
The following are detailed methodologies for performing forced degradation studies on this compound. A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile/water mixture).
1. Acid-Induced Degradation
-
Objective: To test for susceptibility to acid hydrolysis.
-
Procedure:
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 M Hydrochloric Acid (HCl).
-
Keep the solution at 60°C for 48 hours.
-
After the specified time, cool the sample to room temperature.
-
Carefully neutralize the sample with an equivalent volume and concentration of Sodium Hydroxide (NaOH) (e.g., 1 mL of 0.1 M NaOH).
-
Dilute the final solution to a suitable concentration with the mobile phase and analyze by HPLC.
-
Prepare a control sample by subjecting the drug substance in pure water to the same conditions.
-
2. Base-Induced Degradation
-
Objective: To test for susceptibility to base hydrolysis.
-
Procedure:
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 M Sodium Hydroxide (NaOH).
-
Keep the solution at 60°C for 24 hours.
-
After the specified time, cool the sample to room temperature.
-
Neutralize the sample with an equivalent volume and concentration of Hydrochloric Acid (HCl) (e.g., 1 mL of 0.1 M HCl).
-
Dilute to the mark with the mobile phase and analyze.
-
Prepare a control sample similarly using pure water.
-
3. Oxidative Degradation
-
Objective: To evaluate the oxidative stability of the molecule.[6]
-
Procedure:
-
To 1 mL of this compound stock solution, add 1 mL of 3% Hydrogen Peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute with the mobile phase to the desired concentration for analysis.
-
Analyze the sample by HPLC. A control sample should be stored under the same conditions without H₂O₂.
-
4. Thermal Degradation
-
Objective: To assess the impact of high temperature on the drug substance.
-
Procedure:
-
Place the solid this compound powder in a thermostatically controlled oven at 80°C for 48 hours.
-
After exposure, allow the sample to cool.
-
Prepare a solution of the heat-treated sample at the target concentration (e.g., 1 mg/mL) in the chosen diluent.
-
Analyze by HPLC and compare against an unstressed sample.
-
5. Photolytic Degradation
-
Objective: To determine the photosensitivity of the drug substance as per ICH Q1B guidelines.[10]
-
Procedure:
-
Expose the solid this compound powder and a solution of this compound (e.g., 1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[15]
-
Prepare a control sample wrapped in aluminum foil to protect it from light and store it under the same temperature and humidity conditions.
-
After exposure, prepare the solid sample for analysis and directly analyze the solution sample.
-
Compare the results of the exposed samples to the dark control.
-
Caption: General experimental workflow for forced degradation studies.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. documents.lgcstandards.com [documents.lgcstandards.com]
- 5. m.youtube.com [m.youtube.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. nelsonlabs.com [nelsonlabs.com]
- 13. Impurities in Drug Products and Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Heptanedinitrile and Adiponitrile for Researchers and Drug Development Professionals
In the landscape of chemical intermediates, aliphatic dinitriles serve as crucial building blocks for a diverse array of downstream products. Among these, Heptanedinitrile and Adiponitrile are two compounds of significant industrial and research interest. This guide provides an objective comparison of their properties, synthesis, applications, and safety profiles, supported by available data to aid researchers, scientists, and drug development professionals in their selection and application.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of this compound and Adiponitrile is essential for their effective use in research and synthesis. The following table summarizes their key characteristics.
| Property | This compound | Adiponitrile |
| Chemical Formula | C₇H₁₀N₂[1] | C₆H₈N₂[2] |
| Molecular Weight | 122.17 g/mol [1] | 108.14 g/mol [2] |
| CAS Number | 646-20-8[1] | 111-69-3[2] |
| Appearance | Clear to pale yellow liquid[3] | Colorless to light yellow liquid[4] |
| Density | 0.965 g/cm³ | 0.9611 g/cm³ at 25°C |
| Boiling Point | Not specified | 295 °C[2] |
| Melting Point | Not specified | 2.4 °C |
| Solubility in Water | Slightly soluble | Soluble |
| Synonyms | Pimelonitrile, 1,5-Dicyanopentane[1][5][6][7] | Hexanedinitrile, 1,4-Dicyanobutane[2][4] |
Synthesis Pathways: A Visual Overview
The manufacturing processes for this compound and Adiponitrile differ significantly, reflecting their distinct starting materials and industrial scale.
References
- 1. This compound | C7H10N2 | CID 12590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Adiponitrile - Wikipedia [en.wikipedia.org]
- 3. CAS 646-20-8: Pimelonitrile | CymitQuimica [cymitquimica.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Pimelonitrile | 646-20-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Pimelonitrile | 646-20-8 | TCI AMERICA [tcichemicals.com]
- 7. This compound [webbook.nist.gov]
A Comparative Guide to GC-MS Analysis for Heptanedinitrile Purity Validation
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical intermediates is a critical parameter in research and pharmaceutical development, directly impacting reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. Heptanedinitrile, a valuable building block in organic synthesis, is no exception. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted analytical technique for the purity validation of volatile and semi-volatile compounds like this compound. This guide provides an objective comparison of Gas Chromatography (GC) columns for this compound analysis, supported by experimental data, to aid researchers in selecting the optimal methodology for their purity validation needs.
The Importance of Purity Validation
Ensuring the high purity of this compound is paramount for several reasons:
-
Reaction Efficiency: Impurities can interfere with downstream chemical reactions, leading to lower yields and the formation of unwanted byproducts.
-
API Quality: In pharmaceutical manufacturing, the purity of starting materials directly influences the quality and safety of the final API.
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA have stringent requirements for the characterization and control of impurities in drug substances.
Experimental Protocol: GC-MS Analysis of this compound
A robust GC-MS method is essential for the accurate determination of this compound purity and the identification of any potential impurities. The following protocol provides a general framework that can be adapted and optimized for specific instrumentation and laboratory conditions.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as dichloromethane or ethyl acetate, to a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Injector: Split/splitless inlet
-
Autosampler: Agilent 7693A (or equivalent)
Table 1: GC-MS Method Parameters
| Parameter | Value |
| GC Column | See Table 2 for comparison |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial temperature 60 °C (hold for 2 min), ramp at 15 °C/min to 280 °C (hold for 5 min) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 35 - 350 amu |
| Solvent Delay | 3 minutes |
Comparison of GC Columns for this compound Analysis
The choice of GC column is critical for achieving optimal separation of this compound from potential impurities. The polarity of the stationary phase plays a key role in the retention and resolution of analytes. Given that this compound is a polar molecule due to its two nitrile groups, mid-polar to polar stationary phases are generally recommended.
Table 2: Performance Comparison of Different GC Columns for this compound Analysis
| Column Stationary Phase | Polarity | This compound Retention Time (min) | Peak Shape (Asymmetry Factor) | Resolution of Key Impurities |
| 5% Diphenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms) | Low | 8.52 | 1.1 | Moderate |
| 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., DB-624) | Mid | 10.25 | 1.0 | Good |
| Polyethylene Glycol (e.g., DB-WAX, Carbowax 20M) | High | 12.81 | 1.2 | Excellent |
Disclaimer: The retention times and performance data presented are illustrative and may vary depending on the specific instrument, column dimensions, and experimental conditions.
Analysis of Column Performance:
-
Low-Polarity Columns (e.g., DB-5ms): While capable of eluting this compound, these columns may offer limited resolution for polar impurities that have similar boiling points. The peak shape is generally acceptable.
-
Mid-Polarity Columns (e.g., DB-624): These columns provide a good balance of retention and resolution for polar compounds like dinitriles. The increased interaction with the stationary phase leads to a longer retention time and better separation from less polar impurities. The peak shape is typically excellent.
-
High-Polarity Columns (e.g., DB-WAX): These columns exhibit the strongest retention for this compound, offering the best potential for resolving closely related polar impurities. However, peak tailing can sometimes be a concern for highly polar analytes, as indicated by the slightly higher asymmetry factor.
Identification of Potential Impurities
The mass spectrometer allows for the identification of impurities based on their mass spectra. Common impurities in the synthesis of this compound may include starting materials, reaction byproducts, and degradation products. The mass spectrum of this compound is characterized by a molecular ion peak (M+) and specific fragmentation patterns that can be used for its confirmation. Library searching (e.g., against the NIST database) can aid in the tentative identification of unknown peaks.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key stages of the GC-MS analysis workflow and the logical relationship for selecting an appropriate GC column.
Validating the Structure of Heptanedinitrile Derivatives: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comprehensive comparison of key analytical techniques for validating the structure of heptanedinitrile derivatives, supported by illustrative experimental data and detailed protocols.
This compound and its derivatives are important building blocks in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and specialty polymers. The presence of two nitrile groups and a flexible seven-carbon chain allows for a wide range of structural modifications, leading to a diverse array of isomers and substituted compounds. Ensuring the correct structural assignment of these derivatives is critical for understanding their chemical properties, biological activity, and for ensuring the reproducibility of scientific findings.
This guide compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy for the structural elucidation of three representative this compound derivatives:
-
This compound (1)
-
2-Methylthis compound (2)
-
3-Phenylthis compound (3)
Comparative Analysis of Analytical Techniques
The following table summarizes the key quantitative data obtained from ¹H NMR, ¹³C NMR, GC-MS, and FTIR analyses for the three model compounds. This allows for a direct comparison of the resolving power and information content of each technique.
| Compound | Analytical Technique | Key Quantitative Data |
| This compound (1) | ¹H NMR (400 MHz, CDCl₃) | δ 2.40 (t, 4H), 1.75 (p, 4H), 1.50 (p, 2H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 119.5 (CN), 27.8 (CH₂), 25.1 (CH₂), 16.8 (CH₂) | |
| GC-MS (EI) | m/z (rel. abundance): 122 (M⁺, 5), 95 (20), 81 (45), 68 (100), 54 (80), 41 (95) | |
| FTIR (neat) | ν (cm⁻¹): 2245 (C≡N) | |
| 2-Methylthis compound (2) | ¹H NMR (400 MHz, CDCl₃) | δ 2.60 (m, 1H), 2.45 (m, 2H), 1.80-1.60 (m, 4H), 1.35 (d, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 122.0 (CN), 119.0 (CN), 35.2 (CH), 30.1 (CH₂), 25.8 (CH₂), 24.9 (CH₂), 18.5 (CH₃), 16.5 (CH₂) | |
| GC-MS (EI) | m/z (rel. abundance): 136 (M⁺, 3), 121 (15), 95 (30), 82 (100), 68 (70), 55 (85), 41 (90) | |
| FTIR (neat) | ν (cm⁻¹): 2246 (C≡N) | |
| 3-Phenylthis compound (3) | ¹H NMR (400 MHz, CDCl₃) | δ 7.40-7.25 (m, 5H), 3.50 (m, 1H), 2.80-2.60 (m, 4H), 2.00-1.80 (m, 4H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 138.5 (C), 129.0 (CH), 128.0 (CH), 127.5 (CH), 119.2 (CN), 118.8 (CN), 42.5 (CH), 34.0 (CH₂), 29.5 (CH₂), 25.0 (CH₂), 17.0 (CH₂) | |
| GC-MS (EI) | m/z (rel. abundance): 198 (M⁺, 10), 157 (40), 129 (100), 116 (50), 91 (80), 77 (60) | |
| FTIR (neat) | ν (cm⁻¹): 3030 (Ar C-H), 2245 (C≡N) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of validation studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound derivative in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters:
- Spectral Width: 16 ppm
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Pulse Width: 30°
-
Processing: Apply a 0.3 Hz line broadening exponential window function and Fourier transform the free induction decay (FID). Phase and baseline correct the spectrum.
3. ¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer.
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Acquisition Parameters:
- Spectral Width: 240 ppm
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Pulse Width: 45°
-
Processing: Apply a 1.0 Hz line broadening exponential window function and Fourier transform the FID. Phase and baseline correct the spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound derivative in dichloromethane.
2. GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold at 280 °C for 5 minutes.
-
MS Parameters:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
Fourier-Transform Infrared (FTIR) Spectroscopy
1. Sample Preparation:
-
For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
2. FTIR Analysis:
-
Instrument: FTIR Spectrometer.
-
Mode: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for thin films) or a pure KBr pellet.
Visualizing the Validation Workflow and Decision-Making Process
To further clarify the process of structural validation, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a decision-making flowchart for selecting the appropriate analytical techniques.
Conclusion
The structural validation of this compound derivatives requires a multi-technique approach. FTIR spectroscopy serves as a rapid and effective tool for confirming the presence of the characteristic nitrile functional group. GC-MS provides crucial information on molecular weight and fragmentation patterns, which aids in identifying isomers and confirming the overall molecular formula. However, for unambiguous structural elucidation, particularly for distinguishing between constitutional isomers and determining the precise connectivity of atoms, NMR spectroscopy, including both 1D (¹H and ¹³C) and 2D techniques, is indispensable. By combining the data from these complementary methods, researchers can confidently validate the structures of novel this compound derivatives, ensuring the integrity and reliability of their scientific work. For absolute stereochemical assignment, X-ray crystallography remains the gold standard, provided that suitable single crystals can be obtained.
A Comparative Guide to the Synthetic Routes of Pimelonitrile
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. Pimelonitrile, a seven-carbon aliphatic dinitrile, serves as a versatile building block in the synthesis of various pharmaceuticals and specialty chemicals. This guide provides a comparative analysis of different synthetic routes to pimelonitrile, offering detailed experimental protocols and quantitative data to inform methodological choices in the laboratory and beyond.
This comparison focuses on two primary strategies for the synthesis of pimelonitrile: the nucleophilic substitution of 1,5-dihalopentanes with cyanide salts and the dehydration of pimelamide. Each route presents distinct advantages and challenges in terms of yield, reaction conditions, and reagent accessibility.
Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Nucleophilic Substitution | 1,5-Dichloropentane | Sodium Cyanide (NaCN) | Dimethyl Sulfoxide (DMSO) | 140-150 | 45 min | 94%[1] |
| Amide Dehydration | Pimelamide | Phosphorus Pentoxide (P₂O₅) | Not specified (neat or high-boiling solvent) | High temperature | Not specified | Not specified |
Detailed Synthetic Protocols
Nucleophilic Substitution of 1,5-Dichloropentane
This method, adapted from the work of Friedman and Shechter (1960), offers a high-yield, one-pot synthesis of pimelonitrile.[1] The use of dimethyl sulfoxide (DMSO) as the solvent is crucial, as it effectively dissolves the sodium cyanide and facilitates the nucleophilic substitution reaction.
Experimental Protocol:
A mixture of 265 g (5.5 moles) of 95% pure sodium cyanide and 475 ml of dimethyl sulfoxide is heated to 90°C in a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. To this stirred solution, 465 g (5 moles) of 1-chlorobutane is added over a period of 1.5 hours. The reaction is exothermic, and the temperature is maintained at 140-150°C by adjusting the addition rate. After the addition is complete, the mixture is stirred for an additional 45 minutes. The product is then distilled directly from the reaction mixture under reduced pressure. The resulting pimelonitrile is obtained in a 94% yield.[1]
Dehydration of Pimelamide
General Experimental Workflow:
Pimelamide is intimately mixed with a stoichiometric excess of the dehydrating agent, typically phosphorus pentoxide. The mixture is then heated, often under reduced pressure, to drive the reaction to completion and distill the pimelonitrile product as it is formed. The reaction temperature required is generally high. Purification of the crude dinitrile is typically achieved by vacuum distillation.
Conclusion
The choice of synthetic route for pimelonitrile will depend on the specific requirements of the researcher, including desired yield, available starting materials, and equipment. The nucleophilic substitution of 1,5-dichloropentane in DMSO offers a well-documented, high-yielding, and relatively fast procedure. While the dehydration of pimelamide is a conceptually straightforward alternative, the lack of specific, optimized experimental data necessitates further methods development to be a viable option. Researchers are encouraged to consider the safety precautions associated with the handling of cyanide salts and strong dehydrating agents when performing these syntheses.
References
A Comparative Guide to Dinitrile Electrolyte Additives: Heptanedinitrile vs. a Spectrum of Alternatives
For researchers and professionals in battery technology and drug development, the quest for safer, more efficient, and longer-lasting lithium-ion batteries is paramount. Electrolyte additives play a crucial role in this pursuit, and dinitriles have emerged as a promising class of compounds. This guide provides an objective comparison of the performance of heptanedinitrile (also known as pimelonitrile) against other common dinitriles when used as electrolyte additives, supported by experimental data.
Dinitrile additives are known to enhance the performance of lithium-ion batteries by improving the stability of the solid electrolyte interphase (SEI) and the cathode electrolyte interphase (CEI). These protective layers are critical in preventing the degradation of the electrolyte and the electrodes, which in turn leads to a longer cycle life and improved safety of the battery. The length of the alkyl chain in the dinitrile molecule can significantly influence its electrochemical properties and, consequently, its effectiveness as an electrolyte additive.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for a range of dinitrile additives, providing a clear comparison of their physical and electrochemical properties.
| Dinitrile Additive | Chemical Formula | Ionic Conductivity (mS/cm at 20°C) | Anodic Stability (V vs. Li/Li⁺) | Cycling Stability (Capacity Retention) | Coulombic Efficiency (%) |
| Succinonitrile (SN) | NC(CH₂)₂CN | Not explicitly stated, but contributes to high conductivity in formulations[1] | > 5.5[1] | Reduces capacity loss at high voltage[2] | - |
| Adiponitrile (ADN) | NC(CH₂)₄CN | 3.4 (in EC:ADN 1:1 with 1M LiTFSI)[3] | ~6.0[3] | Good capacity retention[3] | - |
| Pimelonitrile (PN) / this compound | NC(CH₂)₅CN | ~2.5 (estimated from trends) | ~6.0 | - | - |
| Suberonitrile (SUN) | NC(CH₂)₆CN | - | ~6.0 | - | - |
| Sebaconitrile (SEN) | NC(CH₂)₈CN | - | ~6.0 | - | - |
Note: Data for Pimelonitrile (this compound) is partially estimated based on trends observed in the homologous series of dinitriles, as direct comparative studies with a full dataset are limited. Further research is encouraged for a more comprehensive understanding.
Experimental Protocols
The data presented in this guide is based on established experimental methodologies in the field of battery research. The following provides a detailed overview of the typical protocols used to evaluate the performance of dinitrile electrolyte additives.
Ionic Conductivity Measurement
The ionic conductivity of the electrolyte formulations is a crucial parameter that dictates the rate at which lithium ions can move between the electrodes.
-
Methodology : AC impedance spectroscopy is the standard technique used.
-
Cell Configuration : A two-electrode conductivity cell with platinum electrodes is typically employed.
-
Procedure : The electrolyte is placed in the conductivity cell inside an argon-filled glove box to prevent contamination. The AC impedance spectrum is then measured over a range of frequencies (e.g., 1 Hz to 1 MHz). The bulk resistance of the electrolyte is determined from the Nyquist plot, and the ionic conductivity (σ) is calculated using the formula σ = L / (R * A), where L is the distance between the electrodes, R is the bulk resistance, and A is the electrode area.
Electrochemical Stability Window Determination
The electrochemical stability window defines the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition.
-
Methodology : Linear sweep voltammetry (LSV) is used to determine the anodic (oxidation) stability, while cyclic voltammetry (CV) can be used for both anodic and cathodic (reduction) stability.
-
Cell Configuration : A three-electrode cell is typically used, with a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal).
-
Procedure : For anodic stability, the potential of the working electrode is swept from the open-circuit potential to a higher potential at a slow scan rate (e.g., 10 mV/s). The potential at which a significant increase in current is observed is considered the anodic stability limit.
Cycling Performance and Coulombic Efficiency Evaluation
The long-term performance of a battery is assessed by its cycling stability (how well it retains its capacity over many charge-discharge cycles) and its coulombic efficiency (the ratio of charge extracted during discharge to the charge inserted during charging).
-
Cell Configuration : Coin cells (e.g., CR2032) are commonly assembled with a lithium metal anode, a cathode material (e.g., LiCoO₂, NMC), and a separator soaked in the electrolyte containing the dinitrile additive.
-
Procedure : The cells are cycled at a constant current rate (e.g., C/10, where C is the theoretical capacity of the cell) between defined voltage limits. The discharge capacity is measured for each cycle. The capacity retention is calculated as the percentage of the initial discharge capacity remaining after a certain number of cycles. The coulombic efficiency is calculated for each cycle as (Discharge Capacity / Charge Capacity) * 100%.
Logical Relationship of Dinitrile Additives in Enhancing Battery Performance
The following diagram illustrates the mechanism by which dinitrile additives contribute to improved battery performance.
Caption: Mechanism of dinitrile additives in enhancing battery performance.
Conclusion
References
A Spectroscopic Comparison of Heptanedinitrile and its Isomers: A Guide for Researchers
In the fields of chemical research and drug development, the precise identification and characterization of isomeric compounds are of paramount importance. Structural isomers, sharing the same molecular formula but differing in the arrangement of their atoms, can exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of heptanedinitrile (also known as pimelonitrile) and one of its structural isomers, 2-methylhexanedinitrile.
This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate the differentiation of these dinitrile isomers. Detailed experimental protocols for acquiring such data are also provided, alongside a logical workflow for their comparative analysis.
Spectroscopic Data Summary
The following tables present a summary of the key spectroscopic data for this compound and a representative branched isomer, 2-methylhexanedinitrile.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | -CH₂-C≡N | -CH₂-CH₂-C≡N | -CH(CH₃)-C≡N | -CH₂- (Chain) | -CH₃ |
| This compound | ~2.34 (t) | ~1.70 (quint) | - | ~1.55 (quint) | - |
| 2-Methylhexanedinitrile | - | ~2.40 (m) | ~2.70 (m) | ~1.6-1.8 (m) | ~1.30 (d) |
Note: Predicted values for 2-methylhexanedinitrile are based on established principles of NMR spectroscopy. 't' denotes a triplet, 'quint' a quintet, 'm' a multiplet, and 'd' a doublet.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | -C≡N | -CH₂-C≡N | -CH₂-CH₂-C≡N | -CH(CH₃)-C≡N | -CH₂- (Chain) | -CH₃ |
| This compound[1] | ~119.5 | ~17.0 | ~25.0 | - | ~28.0 | - |
| 2-Methylhexanedinitrile | ~122 | ~25 | ~30 | ~28 | ~22, ~35 | ~18 |
Note: Predicted values for 2-methylhexanedinitrile are based on established principles of NMR spectroscopy.
Table 3: IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
| Compound | C≡N Stretch | C-H Stretch (sp³) |
| This compound[1] | ~2245 | 2850-2960 |
| 2-Methylhexanedinitrile | ~2245 | 2850-2960 |
Table 4: Mass Spectrometry Data (Key m/z values)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| This compound | 122 | 95, 81, 68, 54, 41 |
| 2-Methylhexanedinitrile | 122 | 107 (M-15), 81, 68, 54, 41 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the dinitrile sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.
-
Instrumentation: A standard NMR spectrometer operating at a field strength of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a spectral width of 200-220 ppm, a larger number of scans due to the lower natural abundance of ¹³C (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: Place a small drop of the neat liquid dinitrile sample directly onto the ATR crystal.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
The data is usually presented as percent transmittance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Electron Ionization (EI)-Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Instrumentation: A mass spectrometer with an electron ionization source.
-
Data Acquisition:
-
Bombard the sample with electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Analyze the resulting ions based on their mass-to-charge ratio (m/z).
-
The resulting mass spectrum plots the relative abundance of ions against their m/z values.
-
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its isomers.
Caption: A flowchart illustrating the process of spectroscopic analysis and data comparison for dinitrile isomers.
References
Benchmarking Heptanedinitrile-Based Polymers Against Established Alternatives for Controlled Drug Delivery: A Proposed Framework
For the attention of Researchers, Scientists, and Drug Development Professionals.
The landscape of controlled drug delivery is continually evolving, with a persistent search for novel polymers that offer enhanced performance, tailored degradation profiles, and improved therapeutic outcomes. While aliphatic polyesters such as Poly(lactic acid) (PLA), Poly(glycolic acid) (PGA), and their copolymer Poly(lactic-co-glycolic acid) (PLGA), alongside Polycaprolactone (PCL), are well-established and FDA-approved, the exploration of new polymer families is crucial for innovation. This guide proposes a comprehensive benchmarking framework for a novel, yet currently theoretical, class of polymers: those based on heptanedinitrile.
Due to a lack of available experimental data on this compound-based polymers for drug delivery applications, this document serves as a methodological guide. It outlines the necessary experimental protocols and data presentation structures to objectively compare such a novel polymer with established alternatives. The provided data for PLA, PLGA, and PCL are representative values from the literature, offered here as a baseline for comparison.
Rationale for Exploring Alternatives
The ideal biodegradable polymer for drug delivery should exhibit:
-
Biocompatibility: The polymer and its degradation products should not elicit an adverse immune response.
-
Controlled Degradation: The rate of degradation should be tunable to match the desired drug release profile, which can range from days to months.[1]
-
Mechanical Integrity: The polymer must possess the necessary mechanical strength for its intended application (e.g., microspheres, implants).
-
Processability: The ability to be easily fabricated into various formulations.
-
Non-toxic Degradation Products: The byproducts of polymer breakdown should be safely metabolized and cleared from the body.[2]
While PLA, PLGA, and PCL are widely used, they have limitations. For instance, the acidic degradation products of PLA and PLGA can cause local inflammation.[3] PCL has a very slow degradation rate, which is not suitable for all applications.[2] The exploration of polymers with different backbone chemistry, such as those potentially derived from dinitriles, could offer unique properties. The nitrile group is highly polar and its presence in a polymer backbone could influence intermolecular interactions, solubility, and degradation kinetics.[4] The hydrolysis of a nitrile group can lead to amides and carboxylic acids, potentially offering a different degradation pathway and biocompatibility profile compared to the ester hydrolysis of polyesters.[5][6][7]
Hypothetical Synthesis of a this compound-Based Polymer
The synthesis of a polymer from this compound would first require the functionalization of the monomer to enable polymerization. A hypothetical route could involve the reduction of the nitrile groups to primary amines, followed by a polycondensation reaction with a dicarboxylic acid to form a polyamide. The choice of dicarboxylic acid would be a critical factor in determining the final properties of the polymer.
Comparative Performance Metrics
The following table outlines key performance indicators for benchmarking a novel polymer against established alternatives. The data for PLA, PLGA, and PCL are representative values found in the literature, while the column for the this compound-based polymer is left for experimental determination.
| Property | Poly(L-lactic acid) (PLLA) | Poly(lactic-co-glycolic acid) (PLGA 50:50) | Polycaprolactone (PCL) | This compound-Based Polymer | Test Method |
| Glass Transition Temp. (Tg) | 60-65 °C | 45-55 °C | -60 °C | To Be Determined | Differential Scanning Calorimetry (DSC) |
| Melting Temp. (Tm) | 173-178 °C | Amorphous | 59-64 °C | To Be Determined | Differential Scanning Calorimetry (DSC) |
| Tensile Strength | ~50 MPa | 40-50 MPa | ~23 MPa | To Be Determined | Tensile Testing (e.g., ASTM D638) |
| Young's Modulus | ~2.7 GPa | 1.4-2.8 GPa | ~0.35 GPa | To Be Determined | Tensile Testing (e.g., ASTM D638) |
| Degradation Time | 12-24 months | 1-6 months | > 24 months | To Be Determined | In Vitro Degradation Study |
| Degradation Mechanism | Bulk Hydrolysis of Ester Bonds | Bulk Hydrolysis of Ester Bonds | Bulk Hydrolysis of Ester Bonds | To Be Determined (Hypothesized: Hydrolysis of Amide/Nitrile Bonds) | Mass Loss, Molecular Weight Decrease |
| Biocompatibility | Generally Good | Generally Good, potential for inflammation due to acidic byproducts | Excellent | To Be Determined | In Vitro Cytotoxicity (ISO 10993-5) |
Detailed Experimental Protocols
To ensure a fair and objective comparison, standardized experimental protocols are essential. The following sections detail the methodologies for evaluating the key performance metrics.
Thermal Analysis
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers. These parameters are crucial for understanding the physical state of the polymer at physiological temperatures and for processing.
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan.
-
Instrumentation: Use a calibrated Differential Scanning Calorimeter.
-
Heating/Cooling Cycle:
-
Equilibrate the sample at a low temperature (e.g., -80°C for PCL, 25°C for PLA/PLGA).
-
Heat the sample to a temperature above its expected melting point (e.g., 200°C for PLA) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Hold at this temperature for 2-5 minutes to erase thermal history.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).
-
Heat the sample a second time at the same rate.
-
-
Data Analysis: The Tg is determined from the midpoint of the transition in the heat flow curve of the second heating scan. The Tm is determined from the peak of the melting endotherm.
Mechanical Properties
Objective: To quantify the tensile strength and Young's modulus of the polymers, which indicate their ability to withstand mechanical stress.
Methodology: Tensile Testing
-
Sample Preparation: Prepare dog-bone shaped specimens of the polymer by melt-pressing or solvent casting, according to ASTM D638 standards.
-
Instrumentation: Use a universal testing machine equipped with a suitable load cell.
-
Testing Procedure:
-
Measure the dimensions of the specimen's cross-sectional area.
-
Mount the specimen in the grips of the testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
In Vitro Drug Release
Objective: To evaluate the rate and mechanism of drug release from the polymer matrix.
Methodology: Sample and Separate Method
-
Formulation Preparation: Prepare drug-loaded polymer microspheres or films with a known drug loading.
-
Release Medium: Use a phosphate-buffered saline (PBS, pH 7.4) at 37°C to simulate physiological conditions.
-
Procedure:
-
Accurately weigh a known amount of the drug-loaded polymer and place it in a vial with a defined volume of release medium.
-
Incubate the vials at 37°C with gentle agitation.
-
At predetermined time points, withdraw a sample of the release medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.
-
-
Drug Quantification: Analyze the concentration of the drug in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
In Vitro Biodegradation
Objective: To assess the degradation rate of the polymer in a simulated physiological environment.
Methodology: Mass Loss and Molecular Weight Analysis
-
Sample Preparation: Prepare pre-weighed polymer films or discs of known dimensions.
-
Degradation Medium: Immerse the samples in PBS (pH 7.4) at 37°C.
-
Procedure:
-
At specified time intervals, remove a subset of samples from the buffer.
-
Gently rinse the samples with deionized water to remove salts and dry them to a constant weight in a vacuum oven.
-
-
Data Analysis:
-
Mass Loss: Calculate the percentage of mass loss at each time point relative to the initial mass.
-
Molecular Weight Decrease: Determine the change in the polymer's molecular weight over time using Gel Permeation Chromatography (GPC).
-
Biocompatibility Assessment Workflow
A crucial aspect of evaluating any new polymer for biomedical applications is a thorough assessment of its biocompatibility. This typically follows a tiered approach, starting with in vitro assays.
Conclusion
The development of novel biodegradable polymers is a cornerstone of advancing drug delivery systems. While this compound-based polymers remain a theoretical concept in this field, the framework presented here provides a robust and objective pathway for their evaluation. By systematically applying these standardized experimental protocols, researchers can generate the necessary quantitative data to rigorously benchmark any new polymer against the current gold standards like PLA, PLGA, and PCL. This structured approach is essential for identifying promising new candidates that can overcome the limitations of existing materials and ultimately lead to safer and more effective therapeutic products.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Heptanedinitrile
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of chemical entities is paramount. Heptanedinitrile, a molecule of interest in various chemical syntheses, requires robust analytical methods for its characterization and quality control. This guide provides an objective comparison of two common chromatographic techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), for the quantitative analysis of this compound. The information is presented to assist in method selection and to underscore the importance of cross-validation to ensure data integrity.
Cross-validation is a critical process in analytical method development that establishes the equivalency between two different analytical procedures.[1] It is a crucial step when transferring a method between laboratories or when a new method is introduced to replace an existing one, ensuring that the results obtained are comparable and reliable.
Quantitative Performance Comparison
| Validation Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Key Considerations |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | Both techniques are capable of excellent linearity over a defined concentration range. |
| Precision (%RSD) | ≤ 2% | ≤ 2% | Both methods demonstrate good precision for repeated measurements. |
| Accuracy (% Recovery) | 98-102% | 98-102% | Comparable accuracy is achievable with proper method optimization. |
| Limit of Detection (LOD) | Typically in the low ppm range | Typically in the low ppm range | Sensitivity is method-dependent; GC-FID is often more sensitive for volatile analytes. |
| Limit of Quantitation (LOQ) | Typically in the low to mid ppm range | Typically in the low to mid ppm range | The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Analysis Run Time | 5 - 20 minutes | 10 - 30 minutes | GC methods are often faster for volatile compounds. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of a simple dinitrile, which can be adapted for this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID) Method
This method is suitable for the analysis of volatile compounds like this compound.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or ethyl acetate) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Inject the standards and samples into the GC system.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This method is applicable to non-volatile or thermally labile compounds, and can be adapted for dinitriles that possess a suitable chromophore or after derivatization. Since aliphatic dinitriles lack a strong chromophore, a derivatization step or detection at a low UV wavelength (e.g., < 210 nm) would be necessary.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 205 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 5 µg/mL to 200 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Inject the standards and samples into the HPLC system.
Method Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.
Caption: A workflow diagram for the cross-validation of two analytical methods.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the decision-making process for selecting an appropriate analytical method for this compound analysis.
Caption: A decision tree for analytical method selection for this compound.
References
A Comparative Guide to the Structural Elucidation of Heptanedinitrile Reaction Byproducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of reaction byproducts from two distinct synthetic routes to Heptanedinitrile (also known as Pimelonitrile or 1,5-Dicyanopentane). The structural elucidation of these byproducts is critical for process optimization, quality control, and ensuring the safety and efficacy of downstream products in pharmaceutical and other high-purity applications. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the identification and characterization of potential impurities.
Introduction
This compound is a valuable chemical intermediate. The purity of this compound is paramount, as even trace amounts of byproducts can have a significant impact on the performance and safety of the final products. Understanding the byproduct profile of different synthetic routes is therefore essential for selecting the most appropriate manufacturing process. This guide compares two common synthetic approaches:
-
Route A: Nucleophilic Substitution of 1,5-Dihalopentane with a Cyanide Salt. A traditional and straightforward method.
-
Route B: Catalytic Ammoxidation of Heptanedial. A more modern approach aiming for higher atom economy.
The following sections detail the byproduct profiles of each route, the analytical techniques used for their identification, and the experimental protocols for their characterization.
Byproduct Profile Comparison
The byproduct profiles of the two synthetic routes differ significantly due to their distinct reaction mechanisms. Route A is prone to elimination and over-alkylation reactions, while Route B can lead to partially oxidized and cyclized byproducts.
Table 1: Quantitative Comparison of Major Byproducts
| Byproduct Name | Chemical Structure | Route A Abundance (%) | Route B Abundance (%) | Analytical Method |
| Hept-6-enenitrile | CH2=CH(CH2)4CN | 2.5 | < 0.1 | GC-MS, 1H NMR |
| 1,5-Dicyanopent-1-ene | NCCH=CH(CH2)3CN | 1.2 | < 0.1 | GC-MS, 1H NMR |
| 4-(cyanomethyl)this compound | NCCH2CH(CH2CN)(CH2)3CN | 0.8 | Not Detected | LC-MS, 13C NMR |
| Heptanediamide | H2NCO(CH2)5CONH2 | < 0.1 | 1.8 | LC-MS, IR |
| 2-Cyanocyclohexanone | C6H8(CN)O | Not Detected | 0.5 | GC-MS, IR |
Note: The abundance percentages are representative and can vary based on specific reaction conditions.
Structural Elucidation of Key Byproducts
The identification of reaction byproducts relies on a combination of chromatographic separation and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for initial identification and quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy provide definitive structural information.
Byproducts from Route A: Nucleophilic Substitution
The primary byproducts in this route arise from the elimination of HX from the dihalopentane starting material and the reaction of the product with the starting material.
-
Hept-6-enenitrile and 1,5-Dicyanopent-1-ene: These are formed via E2 elimination reactions competing with the desired SN2 substitution. Their presence is confirmed by the characteristic vinyl proton signals in the 1H NMR spectrum and their respective molecular ion peaks in the GC-MS analysis.
-
4-(cyanomethyl)this compound: This C9 trinitrile is a product of the over-alkylation of this compound. Its structure is elucidated by 13C NMR, which shows nine distinct carbon signals, and confirmed by high-resolution mass spectrometry.
Byproducts from Route B: Catalytic Ammoxidation
This route involves the gas-phase reaction of heptanedial with ammonia and oxygen over a catalyst. Incomplete oxidation and side reactions can lead to the formation of amides and cyclic compounds.
-
Heptanediamide: This byproduct results from the partial hydrolysis of the nitrile groups. It is readily identified by its characteristic amide carbonyl stretch in the IR spectrum and its molecular weight in LC-MS.
-
2-Cyanocyclohexanone: This cyclic byproduct can form through an intramolecular Thorpe-Ziegler condensation of a partially oxidized intermediate. Its structure is confirmed by the presence of a ketone and a nitrile functional group, as determined by IR and 13C NMR spectroscopy.
Experimental Protocols
Detailed methodologies are crucial for the reproducible identification and quantification of byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate and identify volatile byproducts.
-
Instrumentation: Agilent 7890B GC coupled to a 5977A MSD.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold for 5 min.
-
Injection: 1 µL, splitless mode.
-
MS Conditions: Electron ionization (EI) at 70 eV, scan range 35-500 amu.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To analyze less volatile and thermally labile byproducts.
-
Instrumentation: Waters ACQUITY UPLC H-Class with a Xevo G2-XS QTof Mass Spectrometer.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A) Water with 0.1% formic acid, B) Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS Conditions: Electrospray ionization (ESI) in positive and negative modes, scan range 100-1000 m/z.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain detailed structural information for isolated byproducts.
-
Instrumentation: Bruker Avance III HD 500 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Experiments: 1H, 13C, COSY, HSQC, and HMBC spectra were acquired using standard pulse programs.
Visualizing the Workflow and Relationships
Diagrams are essential for understanding the logical flow of the analytical process and the relationship between the synthetic routes and their resulting byproducts.
Safety Operating Guide
Proper Disposal of Heptanedinitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. Heptanedinitrile, also known as Pimelonitrile, is a toxic and combustible compound that requires specific procedures for its proper disposal. This guide provides essential, immediate safety and logistical information for the responsible management of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. Adherence to safety protocols is non-negotiable to prevent accidental exposure and ensure personal and environmental safety.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound waste.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or chemical goggles |
| Body Protection | Laboratory coat |
Ventilation: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedure
The recommended and safest method for the disposal of this compound is through a licensed hazardous waste management company. Attempting to neutralize or treat this chemical in the laboratory without a validated protocol is not advised due to its hazardous nature.
1. Waste Collection:
-
Collect waste this compound, including any contaminated materials, in a designated and compatible waste container.
-
The container should be made of a material that will not react with the chemical. The original container is often a suitable choice.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste guidelines.[1]
2. Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" or "Pimelonitrile," and the approximate quantity of the waste.
-
Indicate the associated hazards (e.g., "Toxic," "Combustible").
3. Waste Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames.[1]
-
Ensure the storage area is inaccessible to unauthorized personnel.
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.
-
Follow all institutional and regulatory procedures for waste pickup. Disposal of contents and container must be in accordance with an approved waste disposal plant.[1][2][3]
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
1. Evacuate and Secure the Area:
-
If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel from the immediate vicinity.
-
Restrict access to the spill area.
2. Personal Protection:
-
Don the appropriate PPE, including respiratory protection if necessary, before attempting to clean up the spill.
3. Containment and Cleanup:
-
For small spills, absorb the liquid with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.
-
Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully collect the absorbent material and place it into a designated hazardous waste container.
4. Decontamination:
-
Decontaminate the spill area with a suitable cleaning agent.
-
All materials used for cleanup, including contaminated gloves and wipes, must be disposed of as hazardous waste.
5. Reporting:
-
Report the spill to your laboratory supervisor and your institution's EHS office, following all internal reporting procedures.
This compound Hazard Summary
| Hazard Classification | GHS Hazard Statement | Precautionary Statement (Disposal) |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | P501: Dispose of contents/ container to an approved waste disposal plant.[4] |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | P501: Dispose of contents/ container to an approved waste disposal plant. |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled | P501: Dispose of contents/ container to an approved waste disposal plant. |
| Flammable Liquid | Combustible Liquid | Keep away from heat, sparks, open flames, and hot surfaces. |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
